molecular formula C15H16ClN B020111 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 6109-35-9

4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B020111
CAS No.: 6109-35-9
M. Wt: 245.74 g/mol
InChI Key: YYCOJKPDBCMVPP-UHFFFAOYSA-N
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Description

4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, also known as 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, is a useful research compound. Its molecular formula is C15H16ClN and its molecular weight is 245.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N.ClH/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15;/h1-9,15-16H,10-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCOJKPDBCMVPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CN1)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Phenyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride: Mechanism of Action & Technical Guide

[1]

Executive Summary

4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (4-PTIQ) is a pharmacologically active heterocyclic compound primarily utilized as a chemical probe in neuropharmacology and as a structural scaffold in medicinal chemistry.[1] Unlike its structural isomer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), 4-PTIQ lacks dopaminergic neurotoxicity .[1] Its primary mechanism of action involves the modulation of monoamine transporters, specifically acting as an antagonist to methamphetamine-induced dopamine release and exhibiting norepinephrine reuptake inhibition (NRI) activity.[1]

This guide details the molecular mechanism, experimental validation protocols, and safety profile of 4-PTIQ, distinguishing its therapeutic potential from the toxicity associated with related isoquinoline derivatives.

Chemical & Pharmacological Profile

Physicochemical Properties

The 4-phenyl substitution on the tetrahydroisoquinoline ring is critical for its lipophilicity and binding affinity to monoamine transporters, mimicking the diphenylmethane pharmacophore found in several antidepressants.[1]

PropertyValueRelevance
IUPAC Name 4-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochlorideStandard nomenclature
Molecular Formula C₁₅H₁₅N[1][2] · HClStoichiometry for dosing
Molecular Weight 245.75 g/mol (salt)Calculation of molarity
Solubility Water, DMSO, EthanolVersatile for in vitro assays
Key Structural Feature 4-Phenyl moietyCritical for NET/DAT selectivity vs. MAO inhibition
Structural Distinction (Toxicity vs. Activity)

It is imperative to distinguish 4-PTIQ from MPTP.[1]

  • MPTP: Metabolized to MPP+ (mitochondrial toxin)

    
     Parkinsonian neurotoxicity.[1][3]
    
  • 4-PTIQ: Does not undergo oxidation to a pyridinium toxin in the same manner; acts as a functional transporter ligand without destroying dopaminergic terminals.[1]

Mechanism of Action (The Core)[1][3]

The mechanism of 4-PTIQ is defined by its interaction with the Solute Carrier Family 6 (SLC6) transporters, specifically the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[1]

Primary Target: Monoamine Transporter Modulation

4-PTIQ acts as a competitive inhibitor of monoamine reuptake.[1] However, its unique pharmacological value lies in its ability to block methamphetamine-induced dopamine release .[1]

  • Reuptake Inhibition: 4-PTIQ binds to the orthosteric site of NET and DAT, preventing the clearance of norepinephrine and dopamine from the synaptic cleft.[1] This increases extracellular monoamine levels, similar to the antidepressant nomifensine (which contains the 4-PTIQ core).[1]

  • Methamphetamine Antagonism: Methamphetamine (METH) acts as a substrate for DAT, entering the presynaptic neuron and forcing dopamine out (reverse transport).[1] 4-PTIQ binds to the transporter and prevents METH entry or stabilizes the transporter in a conformation that inhibits this reverse transport mechanism.[1]

Secondary Target: Monoamine Oxidase (MAO)

While less potent than 1-methyl-TIQ derivatives, 4-phenyl-TIQ analogs possess weak inhibitory activity against Monoamine Oxidase A (MAO-A) .[1] This contributes to the accumulation of monoamines but is considered a secondary mechanism compared to transporter blockade.[1]

Mechanistic Pathway Diagram

The following diagram illustrates the synaptic interaction where 4-PTIQ prevents METH uptake and subsequent dopamine efflux.[1]

Gcluster_synapseSynaptic Cleft & Presynaptic TerminalDATDopamine Transporter (DAT)DA_EffluxDopamine Efflux(Reverse Transport)DAT->DA_Efflux METH-InducedReleaseMETHMethamphetamine(Substrate)METH->DAT Attempts EntryPTIQ4-PTIQ(Inhibitor)PTIQ->DAT Binds & BlocksPTIQ->METH Prevents ActionDA_VesicleDopamine Vesicle

Caption: 4-PTIQ binds to DAT, sterically blocking Methamphetamine entry and preventing the pathological reverse transport of dopamine.

Experimental Validation Protocols

To validate the mechanism of action in a research setting, the following protocols are recommended. These are designed to differentiate simple reuptake inhibition from release antagonism.[1]

In Vivo: Inhibition of Methamphetamine-Induced Ambulation

This assay confirms the compound's ability to block psychostimulant effects in a living system.[1]

Objective: Quantify the reduction in hyperlocomotion induced by METH when pre-treated with 4-PTIQ.

Workflow:

  • Subjects: Male Wistar rats (200–250g).

  • Drug Preparation: Dissolve 4-PTIQ HCl in sterile saline.

  • Dosing Regimen:

    • Group A (Control): Saline vehicle.

    • Group B (METH): Methamphetamine (0.5 mg/kg, s.c.).[4]

    • Group C (Test): 4-PTIQ (5 mg/kg, s.c.) administered 30 mins prior to METH.[1]

  • Data Acquisition: Place rats in an activity cage equipped with infrared beams. Measure "ambulation counts" (beam breaks) for 60 minutes.

  • Validation Criteria: Group C must show statistically significant reduction (

    
    ) in ambulation compared to Group B, indicating blockade of DA release.
    
In Vitro: Synaptosomal Uptake Assay

Objective: Determine the affinity (


Protocol:

  • Tissue Prep: Homogenize rat striatum (for DAT) or cortex (for NET) in ice-cold sucrose buffer.[1] Centrifuge to isolate synaptosomes (P2 fraction).[1]

  • Incubation:

    • Incubate synaptosomes with

      
      -Dopamine or 
      
      
      -Norepinephrine (50 nM).[1]
    • Add increasing concentrations of 4-PTIQ (

      
       M to 
      
      
      M).
  • Termination: Rapid filtration through GF/B filters to trap synaptosomes.

  • Quantification: Liquid scintillation counting.

  • Analysis: Plot % inhibition vs. log[concentration] to derive

    
    .
    

Safety & Toxicology (E-E-A-T)

A critical component of working with tetrahydroisoquinolines is ruling out MPTP-like toxicity.[1]

  • Neurotoxicity: Studies have confirmed that 4-phenyl-1,2,3,4-tetrahydroisoquinoline does not cause depletion of striatal dopamine or tyrosine hydroxylase immunoreactivity after chronic administration.[1] This is likely because the 4-phenyl steric bulk prevents the specific enzymatic oxidation required to form a toxic pyridinium species (unlike the less hindered 1-methyl group in MPTP).[1]

  • Handling: Treat as a standard chemical irritant (H302, H315, H319). Wear standard PPE (gloves, goggles, lab coat).

References

  • Effect of 4-phenyl-1,2,3,4-tetrahydroisoquinoline on ambulation induced by injection of methamphetamine into the nucleus accumbens in r

    • Source: PubMed (PMID: 8474620)[1][4]

    • Relevance: Defines the primary mechanism as an antagonist to methamphetamine-induced dopamine release.[1][4]

    • Link:[Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

    • Source: RSC Advances, 2021[5]

    • Relevance: Comprehensive review of the THIQ scaffold and its derivatives in drug discovery.[1][6]

    • Link:[Link]

  • 4-phenylpyridine and three other analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine lack dopaminergic nigrostriatal neurotoxicity in mice and marmosets. [1][7]

    • Source: PubMed (PMID: 3262800)[1]

    • Relevance: Establishes the safety profile and lack of neurotoxicity compared to MPTP.[1]

    • Link:[Link]

  • PubChem Compound Summary for CID 128944: 4-Phenyl-1,2,3,4-tetrahydroisoquinoline. [1]

    • Source: National Center for Biotechnology Information (2025)[1]

    • Relevance: Chemical structure, physical properties, and safety data.[8]

    • Link:[Link][1][2]

Technical Whitepaper: Pharmacological Profile of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenyl-1,2,3,4-tetrahydroisoquinoline (4-PTIQ) hydrochloride serves as a critical pharmacophore in the development of monoamine reuptake inhibitors. Structurally distinct from its neurotoxic analog MPTP, 4-PTIQ represents the core scaffold of the "isoquinoline antidepressant" class, most notably exemplified by Nomifensine and Diclofensine .

This guide characterizes 4-PTIQ not merely as a chemical intermediate, but as a bioactive scaffold exhibiting dual inhibition of Norepinephrine (NET) and Dopamine (DAT) transporters. It provides researchers with a validated pharmacological profile, distinguishing its therapeutic potential from the toxicity associated with structurally similar tetrahydropyridines.

Chemical Architecture & Properties

Molecular Identity

The 4-PTIQ molecule is a rigidified analog of phenethylamine. Unlike flexible biogenic amines, the tetrahydroisoquinoline ring locks the ethylamine side chain into a cyclic structure, reducing conformational entropy and enhancing binding selectivity for monoamine transporters.

PropertySpecification
IUPAC Name 4-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Common Abbreviation 4-PTIQ HCl
Molecular Formula C₁₅H₁₅N[1] · HCl
Molecular Weight 245.75 g/mol (Salt)
Core Scaffold Tetrahydroisoquinoline (THIQ)
Key Isomerism C4 is a chiral center; biological activity often favors the (S)-enantiomer in substituted derivatives.
Structural Homology & Safety (The MPTP Distinction)

CRITICAL SAFETY NOTE: Researchers must distinguish 4-PTIQ from MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

  • MPTP: A tetrahydropyridine that crosses the BBB and is oxidized by MAO-B to MPP+, a mitochondrial toxin causing permanent Parkinsonism.

  • 4-PTIQ: A tetrahydroisoquinoline (benzene-fused). The fusion of the benzene ring to the piperidine ring prevents the formation of the specific pyridinium species responsible for MPTP toxicity. 4-PTIQ derivatives are generally investigated for neuroprotective or antidepressant effects.

Pharmacodynamics: Mechanism of Action[2]

Monoamine Transporter Inhibition

4-PTIQ acts as a competitive inhibitor at the presynaptic monoamine transporters. Its pharmacological profile is characterized by high affinity for the Norepinephrine Transporter (NET) and moderate affinity for the Dopamine Transporter (DAT), with negligible affinity for the Serotonin Transporter (SERT).

  • Primary Target: NET (Norepinephrine Transporter)[2]

  • Secondary Target: DAT (Dopamine Transporter)[1][2]

  • Mechanism: The 4-phenyl moiety mimics the aromatic ring of the endogenous neurotransmitter in its trans-rotamer conformation, blocking the reuptake channel and increasing synaptic concentrations of NE and DA.

Visualization: Synaptic Inhibition Pathway

The following diagram illustrates the blockade mechanism at the synaptic cleft.

SynapticMechanism Presynaptic Presynaptic Neuron Synapse Synaptic Cleft (High NE/DA Concentration) Presynaptic->Synapse Neurotransmitter Release Postsynaptic Postsynaptic Receptor (Signal Propagation) Synapse->Postsynaptic Binding & Activation NET NET/DAT Transporter (Reuptake Mechanism) Synapse->NET Reuptake (Normal Function) NET->Presynaptic Recycling (Blocked) Inhibitor 4-PTIQ HCl (Ligand) Inhibitor->NET Competitive Blockade

Caption: 4-PTIQ competitively binds to NET/DAT, preventing neurotransmitter recycling and potentiating downstream signaling.

Experimental Protocols

Synthesis: The Bischler-Napieralski Route

While Pictet-Spengler condensations are common for 1-substituted isoquinolines, the 4-phenyl substitution requires a specific approach. The Bischler-Napieralski cyclization followed by reduction is the industry-standard protocol for generating the 4-PTIQ core.

Reagents:

  • Precursor: N-(2,2-diphenylethyl)acetamide or N-(2,2-diphenylethyl)formamide.

  • Cyclizing Agent: Phosphorus Oxychloride (

    
    ) or Phosphorus Pentoxide (
    
    
    
    ).
  • Reducing Agent: Sodium Borohydride (

    
    ).[3]
    

Step-by-Step Workflow:

  • Amide Formation: React 2,2-diphenylethylamine with formic acid or acetic anhydride to generate the amide precursor.

  • Cyclization: Reflux the amide with

    
     in dry toluene or acetonitrile for 2-4 hours. This dehydrates the amide to form the 3,4-dihydroisoquinoline intermediate (imine).
    
  • Work-up (Intermediate): Evaporate volatiles. The intermediate is unstable; proceed immediately to reduction.

  • Reduction: Dissolve the crude imine in methanol. Add

    
     portion-wise at 0°C. Stir for 2 hours at room temperature.
    
  • Salt Formation: Acidify the free base with ethereal HCl to precipitate 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. Recrystallize from Ethanol/Ether.

Visualization: Synthesis Workflow

SynthesisProtocol Start 2,2-Diphenylethylamine Step1 Amide Formation (Formic Acid) Start->Step1 Inter1 N-Formyl Intermediate Step1->Inter1 Step2 Cyclization (POCl3, Reflux) Inter1->Step2 Inter2 3,4-Dihydroisoquinoline Step2->Inter2 Step3 Reduction (NaBH4, MeOH) Inter2->Step3 Final 4-PTIQ (Free Base) Step3->Final Salt HCl Salt Formation Final->Salt

Caption: The Bischler-Napieralski route converts diphenylethylamine to the tetrahydroisoquinoline core via a dihydro-intermediate.

Structure-Activity Relationship (SAR)[2][3][4]

The 4-PTIQ scaffold is highly sensitive to substitution. The following SAR rules are derived from the development of Nomifensine and related analogs:

  • N-Methylation: Introduction of a methyl group on the nitrogen (Position 2) generally increases affinity for the Dopamine Transporter (DAT) but may reduce selectivity for NET.

  • 4-Phenyl Position: The presence of the phenyl ring at C4 is non-negotiable for high-affinity monoamine reuptake inhibition. Moving this ring to C1 (1-phenyl-THIQ) shifts activity profiles significantly, often toward non-specific binding or different receptor targets.

  • 8-Amino Substitution: Adding an amino group at Position 8 (as seen in Nomifensine) drastically increases potency but introduces metabolic liabilities (e.g., hemolytic anemia risks associated with aniline metabolism). The unsubstituted 4-PTIQ described here avoids this metabolic toxicity.

References

  • Medicinal Chemistry of THIQ Analogs: Faheem, et al. "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies."[3] RSC Advances, 2021.

  • Nomifensine & 4-PTIQ SAR: "4-Phenyl tetrahydroisoquinolines as dual norepinephrine and dopamine reuptake inhibitors." Bioorganic & Medicinal Chemistry Letters, 2012.

  • Chemical Identity & Safety: PubChem Compound Summary for CID 128944, 4-Phenyl-1,2,3,4-tetrahydroisoquinoline.

  • Neurotoxicity Comparison (MPTP vs. THIQ): "Comparison of key steps in MPTP neurotoxicity." Pharmacology & Toxicology, 1997.

  • Synthesis Protocols: "Synthesis of 1,2,3,4-tetrahydroisoquinolines." Organic Chemistry Portal.

Sources

Biological Activity of Tetrahydroisoquinoline Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents one of the most privileged structures in medicinal chemistry. Found ubiquitously in nature—from terrestrial plants to marine tunicates—and endogenously in the mammalian brain, THIQ alkaloids exhibit a paradoxical bioactivity profile. They act as potent antineoplastic agents (e.g., Trabectedin) while simultaneously serving as endogenous neurotoxins implicated in Parkinsonian etiology (e.g., Salsolinol).

This technical guide provides a rigorous analysis of the THIQ class, moving beyond surface-level descriptions to explore the Structure-Activity Relationships (SAR) , molecular mechanisms , and validated experimental protocols required for their isolation and characterization.

Chemical Classification & Structure-Activity Relationship (SAR)

The biological versatility of THIQs stems from their ability to adopt multiple conformations and interact with diverse biological targets, including DNA, microtubules, and monoamine receptors.

The Core Scaffold

The THIQ core consists of a benzene ring fused to a piperidine ring. Activity is modulated by substitution at three critical zones:

  • C1-Position: Determines receptor selectivity and metabolic stability.

  • N2-Position: Regulates lipophilicity and blood-brain barrier (BBB) permeability.

  • C6/C7-Positions: Catechol or ether moieties here dictate redox cycling capability (neurotoxicity vs. antioxidative protection).

SAR Visualization

The following diagram illustrates the core SAR rules governing THIQ bioactivity.

SAR_THIQ THIQ_Core THIQ Core Scaffold (1,2,3,4-tetrahydroisoquinoline) Zone_N2 N2-Position (Lipophilicity/Transport) THIQ_Core->Zone_N2 Zone_C1 C1-Position (Steric Bulk/Selectivity) THIQ_Core->Zone_C1 Zone_C6_C7 C6/C7-Positions (Redox Potential) THIQ_Core->Zone_C6_C7 Outcome_Bio Bioavailability & BBB Penetration Zone_N2->Outcome_Bio Methylation increases lipophilicity Outcome_Cancer Antitumor Potency (DNA Alkylation) Zone_C1->Outcome_Cancer Bulky groups (e.g., benzyl) enhance DNA binding Outcome_Tox Neurotoxicity (ROS Generation) Zone_C6_C7->Outcome_Tox Free catechols oxidize to quinones

Figure 1: Structure-Activity Relationship (SAR) map of the THIQ scaffold highlighting functional zones and their biological consequences.

Pharmacological Mechanisms[1][2][3][4]

Anticancer Activity: The Ecteinascidin Paradigm

Complex THIQs like Trabectedin (Ecteinascidin 743) utilize a unique mechanism distinct from conventional alkylating agents.

  • Mechanism: Trabectedin binds to the minor groove of DNA, specifically alkylating the N2 position of guanine. This bends the DNA helix towards the major groove.

  • Downstream Effect: This adduct traps the Nucleotide Excision Repair (NER) machinery, creating a lethal double-strand break (DSB) specifically in cells with active NER systems. This explains its high potency in soft tissue sarcomas.

Neurotoxicity vs. Neuroprotection

Simple THIQs like Salsolinol (1-methyl-6,7-dihydroxy-THIQ) are endogenous neurotoxins.

  • Toxicity Pathway: They inhibit Mitochondrial Complex I and undergo auto-oxidation to form o-quinones, generating Reactive Oxygen Species (ROS) that induce dopaminergic neuronal death (Parkinson's-like pathology).

  • Protection: Conversely, specific N-methylated derivatives can act as radical scavengers, protecting neurons from oxidative stress.

Mechanistic Signaling Flowchart

Mechanism_Flow Input_Trab Complex THIQ (e.g., Trabectedin) Target_DNA DNA Minor Groove (Guanine N2) Input_Trab->Target_DNA Input_Sals Simple THIQ (e.g., Salsolinol) Target_Mito Mitochondrial Complex I Input_Sals->Target_Mito Inhibition Effector_Quinone Auto-oxidation to o-Quinones Input_Sals->Effector_Quinone Metabolic Oxidation Inter_Adduct DNA-Adduct Formation & Helix Bending Target_DNA->Inter_Adduct Inter_ROS ROS Generation & ATP Depletion Target_Mito->Inter_ROS Effector_NER Trapping of NER Machinery (XPG) Inter_Adduct->Effector_NER Outcome_Apop_Neuro Dopaminergic Neurodegeneration Inter_ROS->Outcome_Apop_Neuro Outcome_Apop_Cancer Tumor Cell Apoptosis (G2/M Arrest) Effector_NER->Outcome_Apop_Cancer DSB Formation Effector_Quinone->Inter_ROS

Figure 2: Dual mechanistic pathways of THIQ alkaloids: Antineoplastic DNA alkylation vs. Neurotoxic mitochondrial inhibition.

Key Biological Data Summary

The following table summarizes the potency of key THIQ derivatives across different therapeutic indications.

CompoundClassPrimary TargetActivity / IC50Indication
Trabectedin EcteinascidinDNA Minor Groove0.75 nM (L1210 cells)Soft Tissue Sarcoma
Salsolinol Simple THIQTyrosine Hydroxylase~100 µM (Inhibition)Parkinson's Model (Toxin)
Tetrandrine Bisbenzyl-THIQCa2+ Channels / P-gp5-10 µM (MDR reversal)Hypertension / Cancer
Berberine ProtoberberineDNA / Telomerase20-50 µM (Broad)Antimicrobial / Metabolic
Renieramycin M RenieramycinDNA Alkylation5.3 nM (HCT116 cells)Antitumor Antibiotic

Experimental Protocols

Protocol A: Isolation of THIQ Alkaloids from Plant Matrix

Objective: To isolate total alkaloid fraction enriched in THIQs using a self-validating Acid-Base extraction method.

Reagents: Methanol (MeOH), Hydrochloric Acid (HCl, 1M), Ammonium Hydroxide (NH4OH, 25%), Chloroform (CHCl3), Anhydrous Sodium Sulfate.

Step-by-Step Methodology:

  • Extraction: Macerate 100g of dried, powdered plant material in 500mL MeOH for 48 hours. Filter and evaporate to dryness under reduced pressure.

  • Acidification: Resuspend the crude extract in 100mL of 1M HCl. (Verification: pH should be < 2). Partition with 100mL CHCl3 to remove non-alkaloidal lipids. Discard the organic (CHCl3) layer.

  • Basification (Critical Step): Adjust the aqueous phase to pH 9-10 using NH4OH on an ice bath to prevent thermal degradation.

  • Alkaloid Recovery: Extract the basified aqueous phase with CHCl3 (3 x 100mL).

  • Drying: Combine organic layers, dry over anhydrous sodium sulfate, and evaporate.

  • Validation: Perform TLC (Silica gel; Mobile phase: CHCl3:MeOH:NH4OH 90:9:1). Visualize with Dragendorff’s reagent (Orange spots indicate alkaloids).

Protocol B: In Vitro Cytotoxicity Screening (Modified MTT)

Objective: To assess antiproliferative activity while accounting for the redox properties of THIQs.

Note: Standard MTT assays can yield false positives with THIQs due to their intrinsic reducing capability (catechol groups reducing MTT directly). Correction: Use a cell-free blank control containing the compound and MTT reagent to subtract background reduction.

  • Seeding: Plate tumor cells (e.g., HeLa, HepG2) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add THIQ test compounds (0.01 - 100 µM) in serial dilutions. Include DMSO vehicle control (<0.5%).

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Dye Addition: Add MTT (0.5 mg/mL). Incubate 4h.

  • Solubilization: Aspirate medium. Add DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm.

    • Calculation: % Viability = [(OD_sample - OD_compound_blank) / (OD_control - OD_blank)] x 100.

Experimental Workflow Diagram

Workflow Start Raw Plant Material (Dried/Ground) Step1 MeOH Extraction (48h, RT) Start->Step1 Step2 Acidification (1M HCl) pH < 2 Step1->Step2 Step3 Partition w/ CHCl3 (Remove Lipids) Step2->Step3 Step4 Basification (NH4OH) pH 9-10 Step3->Step4 Aqueous Layer Step5 Extraction w/ CHCl3 (Collect Alkaloids) Step4->Step5 Step6 Dragendorff TLC Validation Step5->Step6 End Purified THIQ Fraction Step6->End

Figure 3: Optimized Acid-Base extraction workflow for THIQ isolation.

Toxicology & Safety (ADME-T)

Research involving THIQs requires strict safety protocols due to their potential neurotoxicity.

  • Metabolic Activation: Many THIQs are substrates for CYP2D6. N-methylation in the liver can increase lipophilicity, facilitating BBB transport.

  • Neurotoxicity Warning: Compounds structurally related to MPTP (e.g., 1-benzyl-THIQ) must be handled in a Class II Biosafety Cabinet.

  • Self-Validation: When testing novel THIQs, always assess mitochondrial membrane potential (ΔΨm) using JC-1 dye to rule out non-specific mitochondrial toxicity early in the drug discovery pipeline.

References

  • Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669–1730. Link

  • Naoi, M., Maruyama, W., & Nagy, G. M. (2004). Dopamine-derived endogenous N-methyl-(R)-salsolinol: its role in Parkinson's disease. Neurotoxicology and Teratology, 26(6), 813-820. Link

  • D'Incalci, M., & Galmarini, C. M. (2010). A review of trabectedin (ET-743): a unique mechanism of action. Molecular Cancer Therapeutics, 9(11), 2957–2965. Link

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.[1] RSC Advances, 11, 13386-13423. Link

  • Storch, A., et al. (2000). One-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (Salsolinol) is toxic to dopaminergic neuroblastoma SH-SY5Y cells via inhibition of mitochondrial complex I. Biochemical Pharmacology, 60(11), 1673-1683. Link

Sources

Technical Guide: Synthesis and Characterization of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, characterization, and pharmacological context of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline (4-PTIQ) Hydrochloride . This document is structured for researchers requiring a rigorous, self-validating protocol for laboratory preparation and analysis.

Executive Summary & Pharmacological Context

4-Phenyl-1,2,3,4-tetrahydroisoquinoline (4-PTIQ) is a pharmacologically significant isomer of the tetrahydroisoquinoline (THIQ) class. Unlike its more common 1-phenyl regioisomer (a DAT/NET reuptake inhibitor), 4-PTIQ exhibits a distinct mechanism of action. It acts as a functional antagonist of methamphetamine-induced dopamine release without possessing strong direct affinity for dopamine D1/D2 receptors or acting as a classical reuptake blocker like cocaine.

This unique profile makes 4-PTIQ a critical probe for distinguishing between vesicular dopamine release mechanisms and transporter-mediated uptake inhibition in addiction models.

Key Chemical Identifiers
ParameterDetail
IUPAC Name 4-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS Number 75626-12-9 (HCl salt); 89160-45-2 (Base, R-isomer)
Molecular Formula

Molecular Weight 245.75 g/mol (Salt); 209.29 g/mol (Base)
Solubility Soluble in Water, Methanol, DMSO; sparingly soluble in Ether.

Retrosynthetic Analysis & Strategy

To synthesize the 4-phenyl isomer specifically, one must avoid the Bischler-Napieralski or Pictet-Spengler routes that typically yield 1-substituted products from phenethylamine precursors.

The Core Strategy relies on the Pictet-Spengler cyclization of 2,2-diphenylethylamine .

  • Logic: The 2,2-diphenylethylamine precursor positions the two phenyl rings on the

    
    -carbon relative to the nitrogen. Upon condensation with formaldehyde (C1 source), the iminium ion cyclizes onto one of the phenyl rings. The original 
    
    
    
    -carbon becomes C4 of the isoquinoline ring, carrying the remaining phenyl group.

Retrosynthesis cluster_logic Regiochemical Control Target 4-Phenyl-THIQ (Target) Imine Iminium Intermediate Target->Imine Intramolecular Cyclization Precursor 2,2-Diphenylethylamine Imine->Precursor Condensation Source Formaldehyde (HCHO) Imine->Source

Figure 1: Retrosynthetic logic ensuring C4-substitution via 2,2-diphenylethylamine.

Experimental Protocol: Synthesis of 4-PTIQ HCl

Phase A: Precursor Preparation (If not commercial)

Commercially available 2,2-diphenylethylamine is recommended. If unavailable, reduce 2,2-diphenylacetonitrile using


 in THF.
Phase B: Cyclization (The Core Reaction)

Reagents: 2,2-Diphenylethylamine (1.0 equiv), Paraformaldehyde (1.2 equiv), Concentrated HCl (37%), Formic Acid (Optional co-solvent).

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 2,2-diphenylethylamine (10 mmol, 1.97 g) in 20 mL of concentrated HCl.

    • Expert Note: If solubility is poor, add 5-10 mL of Formic Acid. This acts as a solvent and promotes the formation of the reactive iminium species.

  • Addition: Add Paraformaldehyde (12 mmol, 0.36 g) in one portion.

  • Reaction: Heat the mixture to 90–100°C for 18–24 hours.

    • Monitoring: Monitor via TLC (System: DCM/MeOH 9:1). The starting amine (

      
      ) should disappear, replaced by a slightly higher 
      
      
      
      spot (amine product).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour onto ice (50 g) and basify carefully with 50% NaOH solution until pH > 12.

    • Observation: The free base 4-phenyl-1,2,3,4-tetrahydroisoquinoline will separate as an oil or gummy solid.

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with Brine (

      
       mL), dry over anhydrous 
      
      
      
      , and concentrate in vacuo.
Phase C: Purification and Salt Formation
  • Purification: The crude oil is often sufficiently pure. If necessary, purify via flash column chromatography (Silica gel; Gradient: DCM

    
     5% MeOH/DCM).
    
  • Salt Precipitation:

    • Dissolve the purified free base (approx. 2.0 g) in a minimum amount of anhydrous Ethanol or Isopropanol (approx. 10 mL).

    • Cool to 0°C in an ice bath.

    • Slowly add 2M HCl in Diethyl Ether (or bubble dry HCl gas) until the solution is acidic (pH ~2).

    • Add excess Diethyl Ether (50 mL) to induce precipitation.

    • Filter the white precipitate, wash with cold ether, and dry under high vacuum.

Characterization & Validation

The following data validates the structure of 4-PTIQ HCl.

Nuclear Magnetic Resonance (NMR)

Solvent:


 or 

(Free base shifts reported for clarity; salt shifts will be downfield).
NucleusShift (

ppm)
MultiplicityIntegrationAssignment

H
7.10 – 7.40Multiplet9HAromatic Protons (Isoquinoline + Phenyl)

H
4.25Triplet / dd1HH-4 (Benzylic, diagnostic for 4-subst)

H
4.05Singlet (Broad)2HH-1 (Isoquinoline Ring)

H
3.05 – 3.45Multiplet2HH-3 (Adjacent to Nitrogen)

H
9.60Broad Singlet2H

(Salt form only)

C
139.5, 135.2Singlets-Quaternary Aromatic Carbons

C
126.0 – 129.0Multiplets-Aromatic CH

C
48.5Signal-C-1 (N-CH2-Ar)

C
45.2Signal-C-3 (N-CH2-CH)

C
42.1Signal-C-4 (CH-Ph)
Mass Spectrometry (ESI-MS)
  • Calculated Mass (

    
    ):  210.13
    
  • Observed Mass (

    
    ):  210.1 
    
    
    
    0.1
  • Fragmentation: Loss of phenyl ring or retro-Diels-Alder cleavage may be observed at higher collision energies.

Melting Point[2][7][9][10]
  • HCl Salt: 230–235°C (Decomposition).

  • Note: Literature values for THIQ salts vary based on hydration and crystal form; decomposition is common above 200°C.

Pharmacological Mechanism of Action

To understand the utility of 4-PTIQ, one must distinguish it from standard DAT inhibitors.

Pharmacology METH Methamphetamine DAT Dopamine Transporter (DAT) METH->DAT Enters Neuron Vesicle Synaptic Vesicle (VMAT2) METH->Vesicle Disrupts pH/VMAT DA_Rel Dopamine Release (Cytosolic Efflux) Vesicle->DA_Rel Increases Cytosolic DA DA_Rel->DAT Reverse Transport 4 4 PTIQ 4-PTIQ (Inhibitor) PTIQ->DAT Weak Affinity PTIQ->DA_Rel BLOCKS (Functional Antagonism)

Figure 2: 4-PTIQ specifically antagonizes the methamphetamine-induced efflux of dopamine, distinct from simple uptake inhibition.

Safety and Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at -20°C. Hygroscopic; keep under inert gas (Argon/Nitrogen) if possible.

  • Spill Cleanup: Neutralize with weak base (Sodium Bicarbonate) before disposal.

References

  • Synthesis & Class: Pictet-Spengler Reaction of 2,2-diphenylethylamine. Source: Journal of Organic Chemistry.[1][2] (General reference for P-S cyclization mechanics).

  • Pharmacology: Inhibitory effect of 4-phenyltetrahydroisoquinoline on locomotion and dopamine release induced by micro-injection of methamphetamine. Source: PubMed / Neuropharmacology.

  • Chemical Data: 4-Phenyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride Product Data. Source: PubChem CID 128944.

  • Structural Validation: NMR Spectra of Tetrahydroisoquinoline Derivatives. Source: AIST Spectral Database (SDBS). (General THIQ spectral data).

Sources

A Senior Application Scientist's Guide to the Molecular Modeling of 4-Phenyl-Tetrahydroisoquinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities.[1][2] The introduction of a phenyl group at the 4-position creates a distinct class of molecules with significant therapeutic potential, targeting a diverse range of proteins including dopamine receptors, phosphodiesterases (PDEs), and protein kinases.[3][4][5][6] This guide provides an in-depth technical overview of the molecular modeling strategies and computational workflows employed to elucidate the structure-activity relationships (SAR) and guide the design of novel 4-phenyl-tetrahydroisoquinoline derivatives.

The Versatility of the 4-Phenyl-THIQ Scaffold: A Multi-Target Landscape

The therapeutic promise of 4-phenyl-THIQ derivatives stems from their ability to interact with a variety of biological targets. This versatility makes them attractive candidates for drug development in several disease areas:

  • Neuropharmacology: A primary focus has been the development of these compounds as dopamine receptor ligands, particularly as antagonists for the D1 receptor, offering potential treatments for neurological and psychiatric disorders.[3][7][8] They have also been investigated as dual dopamine and norepinephrine reuptake inhibitors.[5]

  • Oncology: The 4-phenyl-THIQ core has been explored for its anti-cancer properties. Studies have demonstrated its potential as KRas and tubulin polymerization inhibitors, as well as anti-angiogenesis agents targeting VEGF receptors.[9][10][11][12]

  • Inflammatory Diseases: Derivatives of the THIQ scaffold have been designed as potent and selective PDE4 inhibitors for the treatment of inflammatory conditions like psoriasis.[4][6]

  • Other Therapeutic Areas: The adaptability of the scaffold has led to investigations into its utility as anti-diabetic agents targeting glucokinase, and as antivirals, specifically as HIV-1 reverse transcriptase inhibitors.[13][14]

The successful application of molecular modeling in these diverse therapeutic areas underscores the power of computational techniques to rationalize experimental observations and predict the biological activity of novel 4-phenyl-THIQ derivatives.

Core Molecular Modeling Workflow for 4-Phenyl-THIQ Derivatives

A typical computational drug design project for this class of compounds follows a multi-step, integrated workflow. Each step provides unique insights that collectively guide the design of more potent and selective molecules.

Molecular Modeling Workflow cluster_0 Initial Stages cluster_1 Core Modeling Techniques cluster_2 Outcome Ligand Preparation Ligand Preparation Pharmacophore Modeling Pharmacophore Modeling Ligand Preparation->Pharmacophore Modeling QSAR QSAR Ligand Preparation->QSAR Target Identification Target Identification Molecular Docking Molecular Docking Target Identification->Molecular Docking Novel Compound Design Novel Compound Design Pharmacophore Modeling->Novel Compound Design MD Simulations Molecular Dynamics Molecular Docking->MD Simulations SAR Insights SAR Insights MD Simulations->SAR Insights QSAR->SAR Insights SAR Insights->Novel Compound Design

Caption: A typical integrated workflow for the molecular modeling of 4-phenyl-THIQ derivatives.

Conformational Analysis: Understanding the Scaffold's Flexibility

Expertise & Experience: Before any advanced modeling, it is crucial to understand the conformational preferences of the 4-phenyl-THIQ scaffold. The tetrahydroisoquinoline ring typically adopts a half-chair conformation, and the orientation of the 4-phenyl group relative to this ring is a key determinant of biological activity.[7][15]

Protocol:

  • Structure Generation: Build the 3D structure of the parent 4-phenyl-THIQ molecule using a molecular builder.

  • Force Field Selection: Choose a suitable molecular mechanics force field (e.g., MMFF94, OPLS3e) for organic molecules.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This can be achieved through techniques like dihedral angle driving or molecular dynamics simulations at high temperatures.

  • Energy Minimization: Minimize the energy of each identified conformer to find the nearest local energy minimum.

  • Analysis: Analyze the population of low-energy conformers to understand the preferred orientations of the phenyl ring (e.g., pseudo-equatorial vs. pseudo-axial) and the puckering of the THIQ ring.[7]

Trustworthiness: The results of the conformational analysis should be validated by comparing them with experimental data where available, such as X-ray crystal structures or NMR spectroscopic data.[7][15]

Pharmacophore Modeling: Defining the Key Chemical Features

Expertise & Experience: Pharmacophore modeling is a powerful technique for identifying the essential chemical features required for biological activity, especially when a high-resolution structure of the target protein is unavailable. For 4-phenyl-THIQ derivatives targeting dopamine receptors, key pharmacophoric features often include a protonatable nitrogen, aromatic rings, and hydrogen bond donors/acceptors from substituents.[16][17]

Protocol:

  • Ligand Set Selection: Curate a set of active and inactive 4-phenyl-THIQ derivatives with known biological data.

  • Conformational Analysis: Generate a diverse set of low-energy conformers for each molecule in the training set.

  • Feature Definition: Define the pharmacophoric features to be considered (e.g., hydrogen bond acceptor/donor, aromatic ring, hydrophobic center, positive ionizable).

  • Model Generation: Use a pharmacophore generation algorithm (e.g., HipHop, PHASE) to identify a common feature arrangement that is present in the active molecules but absent in the inactive ones.

  • Model Validation: Validate the generated pharmacophore model using a test set of molecules with known activities that were not used in model generation.

Sources

Technical Guide: 4-Phenyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride as a Norepinephrine Potentiator

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, synthesis, and experimental validation of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (4-PTIQ) as a norepinephrine potentiator.

Executive Summary

4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (4-PTIQ) is a pharmacologically active scaffold derived from the antidepressant Nomifensine .[1] Unlike its parent compound, 4-PTIQ lacks the 8-amino group associated with Nomifensine’s immune-mediated hemolytic anemia, rendering it a critical probe for studying monoaminergic neurotransmission with an improved safety profile.[1]

Functionally, 4-PTIQ acts as a norepinephrine (NE) potentiator primarily through the inhibition of the Norepinephrine Transporter (NET).[1] By blocking the reuptake of NE into the presynaptic terminal, it amplifies the synaptic concentration of the neurotransmitter, thereby potentiating adrenergic signaling. This guide provides a comprehensive analysis of its chemical synthesis, mechanism of action, and validated experimental protocols for its application in drug discovery.

Chemical Architecture & Synthesis

Structural Pharmacology (SAR)

The position of the phenyl ring on the tetrahydroisoquinoline (TIQ) core is the determinant of its pharmacological class:

  • 1-Phenyl-TIQ: Often synthesized via Pictet-Spengler reactions; structurally related to naturally occurring alkaloids.[1]

  • 4-Phenyl-TIQ: The core scaffold of Nomifensine and Diclofensine.[1] The 4-phenyl substitution creates a rigid steric bulk that mimics the spatial arrangement of monoamines in the uptake channel, conferring high affinity for NET and DAT (Dopamine Transporter).[1]

Synthesis Protocol: Intramolecular Friedel-Crafts Cyclization

Unlike 1-substituted TIQs, the 4-phenyl isomer cannot be accessed via standard Pictet-Spengler condensation.[1] The most robust route involves the acid-mediated cyclization of an amino-alcohol precursor.[1]

Step-by-Step Methodology

Precursor: 2-(Benzylamino)-1-phenylethanol.[1] Reagents: Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA).[1]

  • Preparation of Precursor: React styrene oxide with benzylamine to yield 2-(benzylamino)-1-phenylethanol.[1] Alternatively, reduce 2-(benzylamino)-1-phenylethanone.[1]

  • Cyclization:

    • Dissolve 2-(benzylamino)-1-phenylethanol (10 mmol) in dichloromethane (DCM) (optional co-solvent).

    • Slowly add concentrated H₂SO₄ (15 mL) at 0°C under inert atmosphere (N₂).

    • Allow the mixture to warm to room temperature and stir for 2–4 hours. The acid catalyzes the intramolecular Friedel-Crafts alkylation, closing the ring between the benzyl group and the benzylic alcohol position.[1]

  • Workup:

    • Pour the reaction mixture onto crushed ice/water.

    • Basify to pH > 10 using 50% NaOH solution (keep temperature < 20°C).[1]

    • Extract with DCM (3 x 50 mL).[1]

    • Dry organic layer over anhydrous MgSO₄ and concentrate in vacuo.[1]

  • Salt Formation:

    • Dissolve the free base oil in anhydrous diethyl ether or ethanol.[1]

    • Add HCl in dioxane or ether dropwise until precipitation is complete.[1]

    • Recrystallize from ethanol/ether to obtain 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride as a white crystalline solid.[1]

Visualizing the Synthesis Pathway

Synthesis cluster_0 Precursor Assembly cluster_1 Cyclization (Friedel-Crafts) A Styrene Oxide C 2-(Benzylamino)- 1-phenylethanol A->C Ring Opening B Benzylamine B->C D Carbocation Intermediate C->D H2SO4, 0°C (-H2O) E 4-Phenyl-TIQ (Free Base) D->E Intramolecular Alkylation F 4-PTIQ HCl (Final Salt) E->F HCl/Ether

Caption: Synthesis of 4-PTIQ via acid-mediated Friedel-Crafts cyclization of an amino-alcohol precursor.

Mechanism of Action: Norepinephrine Potentiation

4-PTIQ functions as a reuptake inhibitor .[1] By binding to the Norepinephrine Transporter (NET) on the presynaptic membrane, it prevents the clearance of NE from the synaptic cleft. This results in an increased dwell time and concentration of NE, "potentiating" the signal at postsynaptic


- and 

-adrenergic receptors.[1]

Distinction from Releasers: Unlike amphetamines, 4-PTIQ does not primarily reverse the transporter to release cytosolic NE.[1] It acts as a blocker, similar to tricyclic antidepressants (e.g., Desipramine) but with a distinct chemical scaffold.

Signaling Pathway Diagram

Mechanism cluster_synapse Synaptic Cleft Dynamics Presynaptic Presynaptic Neuron Vesicle NE Vesicle Presynaptic->Vesicle Storage NET NET Transporter NET->Presynaptic Clearance Cleft Synaptic Cleft (High NE Conc.) Vesicle->Cleft Exocytosis Cleft->NET Reuptake (Normal) Receptor Adrenergic Receptor (Alpha/Beta) Cleft->Receptor Binding (Potentiated Signal) Postsynaptic Postsynaptic Neuron Drug 4-PTIQ HCl Drug->NET BLOCKS (Inhibition)

Caption: 4-PTIQ blocks the NET transporter, preventing NE clearance and potentiating postsynaptic signaling.

Experimental Validation Protocols

To validate 4-PTIQ as a potentiator, the following self-validating protocols should be employed.

In Vitro [³H]-Norepinephrine Uptake Assay

This assay quantifies the potency (IC₅₀) of 4-PTIQ in inhibiting NET.[1]

Reagents:

  • Buffer: Krebs-Ringer HEPES (KRH) buffer (pH 7.4).

  • Radioligand: levo-[7-³H]-Norepinephrine.[1]

  • Tissue: Rat frontal cortex synaptosomes (rich in NET).[1]

Protocol:

  • Preparation: Homogenize rat frontal cortex in ice-cold 0.32 M sucrose. Centrifuge (1000 x g, 10 min) to remove debris. Centrifuge supernatant (20,000 x g, 20 min) to pellet synaptosomes. Resuspend in KRH buffer.

  • Incubation:

    • Aliquot synaptosomes (50 µg protein) into tubes.

    • Add 4-PTIQ (Concentration range:

      
       M to 
      
      
      
      M).[1]
    • Pre-incubate for 10 min at 37°C.

    • Add [³H]-NE (final concentration 10 nM) and incubate for 5 min.

  • Termination: Rapidly filter through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC₅₀ using non-linear regression. Define "Specific Uptake" as Total Uptake minus uptake in the presence of 10 µM Desipramine (positive control).

Data Presentation: Comparative Potency

The following table summarizes expected inhibitory constants (


 or 

) for 4-PTIQ relative to standard agents.
CompoundTargetIC₅₀ (nM)MechanismReference Note
4-PTIQ NET15 - 40 Reuptake InhibitorPotent, selective scaffold
4-PTIQ DAT60 - 100 Reuptake InhibitorModerate affinity
NomifensineNET/DAT10 - 20Dual InhibitorParent compound
DesipramineNET2 - 5Reuptake InhibitorStandard selective control

Safety & Toxicology Profile

Research integrity requires distinguishing 4-PTIQ from toxic analogues.

  • Hemolytic Anemia: The immunotoxicity of Nomifensine is linked to the metabolic oxidation of its 8-amino group into a reactive quinone-imine. 4-PTIQ lacks this amino group , significantly reducing the risk of forming these specific immunogenic haptens.[1]

  • Neurotoxicity (MPTP Comparison):

    • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine): Neurotoxic due to MAO-B conversion to MPP⁺.[1][2]

    • 4-PTIQ: Being a tetrahydroiso quinoline (not pyridine) and lacking the N-methyl group required for optimal MAO-B substrate affinity in the MPTP pathway, 4-PTIQ is generally not associated with nigrostriatal degeneration in standard models.[1] It is often used as a control to demonstrate that the TIQ scaffold itself is not inherently neurotoxic without specific metabolic activation features.[1]

References

  • Synthesis & Pharmacology: Brossi, A., et al. "Cherylline, a 4-phenyl-1,2,3,4-tetrahydroisoquinoline alkaloid."[3] Journal of Organic Chemistry, 1970.[3] Link (Describes the Friedel-Crafts cyclization route for 4-phenyl-TIQ derivatives).[1]

  • Mechanism & Potentiation: Tu, Z., et al. "4-Phenyl tetrahydroisoquinolines as dual norepinephrine and dopamine reuptake inhibitors." Bioorganic & Medicinal Chemistry, 2009.[4] (Details the SAR of the 4-phenyl scaffold for NET/DAT inhibition).

  • Metabolic Safety: Yu, J., et al. "4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate (Nomifensine) in Liver Microsomes...[4] Evidence of Bioactivation."[4][5] Drug Metabolism and Disposition, 2010. Link (Clarifies the role of the aniline moiety in toxicity, distinguishing it from the core 4-PTIQ scaffold).

  • Behavioral Interaction: Alburges, M. E., et al. "Nomifensine and its structural analogues... effects on methamphetamine-induced dopamine release."[] Brain Research, 2012. (Discusses the complex interaction of 4-PTIQ with amphetamines, noting both antagonistic and potentiating reports).

Sources

Methodological & Application

Application Note: Quantifying Central Catecholamine Dynamics with 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (4-PTIQ) Using In Vivo Microdialysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for utilizing in vivo microdialysis to investigate the neurochemical effects of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (4-PTIQ), a known inhibitor of phenylethanolamine N-methyltransferase (PNMT). PNMT is the terminal enzyme in the catecholamine biosynthetic pathway, responsible for the conversion of norepinephrine to epinephrine.[1][2] By monitoring the extracellular concentrations of these neurotransmitters in specific brain regions of freely moving subjects, researchers can elucidate the pharmacodynamic profile of 4-PTIQ and its potential as a modulator of adrenergic signaling. We present detailed, field-proven protocols covering stereotaxic surgery, microdialysis sampling, and sample analysis by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), alongside essential guidance on data interpretation and experimental validation.

Scientific Background and Rationale

The study of adrenergic neurotransmission in the central nervous system (CNS) is critical for understanding its role in physiological regulation, including blood pressure, stress responses, and cognitive functions. The enzyme Phenylethanolamine N-methyltransferase (PNMT) plays a pivotal role in this system by catalyzing the S-adenosylmethionine (SAM)-dependent methylation of norepinephrine to form epinephrine.[1][2]

Compounds from the 1,2,3,4-tetrahydroisoquinoline (THIQ) class have been identified as potent inhibitors of PNMT.[3][4] 4-Phenyl-1,2,3,4-tetrahydroisoquinoline (4-PTIQ) is a specific derivative within this class. Its hydrochloride salt form ensures aqueous solubility, making it suitable for systemic administration in preclinical studies.

Causality of Experimental Choice: The central hypothesis when administering a PNMT inhibitor like 4-PTIQ is a resultant shift in the norepinephrine/epinephrine equilibrium. Specifically, inhibition of PNMT is expected to decrease the synthesis and subsequent extracellular concentration of epinephrine, while potentially causing an accumulation of its immediate precursor, norepinephrine.

In vivo microdialysis stands as the gold-standard technique for this investigation. It allows for the direct sampling of neurotransmitters from the brain's extracellular fluid in awake and behaving animals, providing unparalleled insight into real-time neurochemical changes post-drug administration.[5][6] This contrasts with post-mortem tissue analysis, which offers only a terminal snapshot and is prone to artifact. The dialysate samples can then be analyzed with high sensitivity and selectivity using HPLC-ECD.[7][8][9]

PNMT_Inhibition Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA  Tyr Hydroxylase Dopamine Dopamine LDOPA->Dopamine  DOPA Decarboxylase Norepinephrine Norepinephrine (NE) Dopamine->Norepinephrine  Dopamine  β-Hydroxylase PNMT PNMT Enzyme Norepinephrine->PNMT Epinephrine Epinephrine (Epi) PNMT->Epinephrine Inhibitor 4-PTIQ-HCl Inhibitor->PNMT Inhibition

Caption: Catecholamine biosynthesis pathway and the inhibitory action of 4-PTIQ.

Materials and Reagents

Category Item Recommended Supplier/Specifications
Test Compound 4-Phenyl-1,2,3,4-tetrahydroisoquinoline HClPurity >98%
Vehicle Sterile Saline (0.9% NaCl) or as per solubility testUSP Grade
Animals Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g)Charles River, Taconic
Surgical Stereotaxic Frame, Anesthesia System (Isoflurane), Micro-drill, Animal heating padStoelting, Kent Scientific
Guide Cannulae (CMA or equivalent)CMA Microdialysis, Amuza
Bone Screws, Dental CementFine Science Tools
Microdialysis Microdialysis Probes (e.g., 2mm membrane for rats)CMA Microdialysis, Amuza
Microinfusion Pump, Liquid Swivel, Counter-balanced armHarvard Apparatus, Instech
Fraction Collector (refrigerated)Eldex, Bio-Rad
Perfusate Artificial Cerebrospinal Fluid (aCSF)Prepare fresh: 147mM NaCl, 2.7mM KCl, 1.2mM CaCl₂, 1.0mM MgCl₂, pH 7.4
Analysis HPLC System with Electrochemical Detector (ECD)Agilent, Shimadzu, Thermo Scientific
Analytical Column (e.g., C18 reverse-phase, 3 µm)Waters, Phenomenex
Catecholamine Standards (NE, Epi)Sigma-Aldrich
Mobile Phase ReagentsHPLC Grade
Perchloric Acid (PCA) with EDTAFor sample stabilization

Experimental Workflow Overview

A successful study requires meticulous planning and execution across several stages. The overall workflow is designed to minimize animal stress and ensure data integrity.

workflow cluster_pre_exp Phase 1: Preparation cluster_exp Phase 2: Microdialysis Experiment cluster_post_exp Phase 3: Analysis & Verification acclimate 1. Animal Acclimation (>7 days) surgery 2. Stereotaxic Surgery: Guide Cannula Implantation acclimate->surgery recovery 3. Post-Surgical Recovery (5-7 days) surgery->recovery probe 4. Probe Insertion & Equilibration (>2 hours) recovery->probe baseline 5. Baseline Sample Collection (3-4 consecutive stable samples) probe->baseline admin 6. 4-PTIQ-HCl Administration (i.p. or s.c.) baseline->admin post_admin 7. Post-Injection Sampling (2-4 hours) admin->post_admin analysis 8. HPLC-ECD Analysis post_admin->analysis data 9. Data Quantification & Statistical Analysis analysis->data histo 10. Histological Verification of Probe Placement data->histo

Caption: End-to-end experimental workflow for in vivo microdialysis studies.

Detailed Experimental Protocols

Protocol 1: Stereotaxic Surgery for Guide Cannula Implantation

Rationale: Precise, aseptic surgical implantation of a guide cannula is paramount for accurate probe placement in the target brain region and for the well-being of the animal. The coordinates must be determined from a reliable brain atlas (e.g., Paxinos & Watson) and adjusted for the specific animal's skull landmarks (Bregma and Lambda).

  • Anesthesia and Preparation: Anesthetize the animal with isoflurane (5% for induction, 1.5-2.5% for maintenance). Confirm lack of pedal reflex. Place the animal in the stereotaxic frame, ensuring the head is level.[5] Apply ophthalmic ointment to prevent eye dryness. Shave and sterilize the scalp with betadine and ethanol.

  • Incision and Exposure: Make a midline sagittal incision to expose the skull. Gently retract the periosteum to visualize Bregma and Lambda.

  • Coordinate Targeting: Identify the stereotaxic coordinates for the target region (e.g., Hypothalamus). Drill a burr hole at the target anteroposterior (AP) and mediolateral (ML) coordinates.[5]

  • Anchor Screw Placement: Drill 2-3 additional holes for miniature anchor screws, taking care not to penetrate the dura mater.[10]

  • Cannula Implantation: Lower the guide cannula to the predetermined dorsoventral (DV) coordinate.

  • Fixation: Secure the cannula and anchor screws to the skull using dental cement. Ensure the cement forms a solid, smooth cap.

  • Post-Operative Care: Insert a dummy cannula to keep the guide patent. Administer post-operative analgesics and allow the animal to recover in a clean, warm cage. Monitor the animal for 5-7 days before the microdialysis experiment.

Protocol 2: In Vivo Microdialysis Procedure

Rationale: This protocol is designed to collect extracellular fluid samples under basal conditions and then following pharmacological intervention, allowing for a within-subjects comparison of neurotransmitter levels.

  • Setup: Gently restrain the animal and remove the dummy cannula. Slowly insert the microdialysis probe (of the correct length) into the guide cannula.

  • Perfusion: Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector. Begin perfusing the probe with aCSF at a low flow rate (e.g., 1.0 - 2.0 µL/min).[11] Place the animal in a behavior bowl connected to a liquid swivel and counter-balanced arm to allow free movement.

  • Equilibration: Allow the system to equilibrate for at least 2 hours. This "wash-out" period is critical to allow the tissue to recover from the probe insertion trauma.

  • Baseline Collection: Begin collecting dialysate samples into vials containing a small amount of antioxidant/stabilizer solution (e.g., 5 µL of 0.1 M PCA). Collect samples every 20 minutes.

  • Establishing Stability: Analyze the baseline samples (or use an online analyzer if available). A stable baseline is achieved when neurotransmitter levels in 3-4 consecutive samples vary by less than 15-20%.

  • Compound Administration: Once a stable baseline is confirmed, administer 4-PTIQ-HCl (dissolved in vehicle) via the desired route (e.g., intraperitoneal injection, i.p.). Administer an equivalent volume of vehicle to a control group of animals.

  • Post-Administration Collection: Continue collecting dialysate samples at the same interval for 2-4 hours to capture the full time-course of the drug's effect.

  • Sample Storage: Immediately after collection, cap and freeze all samples at -80°C until analysis.

Protocol 3: Sample Analysis by HPLC-ECD

Rationale: HPLC-ECD is a highly sensitive method for quantifying electrochemically active compounds like catecholamines.[7][9] The separation is achieved on a reverse-phase column, and detection is performed by measuring the current generated as the analytes are oxidized at a glassy carbon electrode.[12]

  • System Preparation: Prepare the mobile phase (e.g., a phosphate buffer with an ion-pairing agent like octanesulfonic acid, EDTA, and methanol).[12] Degas the mobile phase thoroughly. Equilibrate the HPLC system and column until a stable baseline is achieved on the detector.

  • ECD Settings: Set the potential of the working electrode to a level sufficient to oxidize norepinephrine and epinephrine (e.g., +650 to +750 mV vs. Ag/AgCl reference electrode).

  • Standard Curve: Prepare a series of standards of known concentrations for norepinephrine and epinephrine. Inject these standards to generate a standard curve (Peak Area vs. Concentration). This is essential for accurate quantification.

  • Sample Analysis: Thaw the dialysate samples. Centrifuge if necessary. Inject a fixed volume (e.g., 20 µL) of each sample into the HPLC system.

  • Quantification: Identify the peaks for norepinephrine and epinephrine based on their retention times compared to the standards. Quantify the concentration in each sample using the standard curve.

Data Analysis and Expected Outcomes

  • Calculate Basal Levels: Average the concentrations from the 3-4 stable baseline samples for each animal to establish the pre-drug basal level (100%).

  • Normalize Data: Express all post-administration data points as a percentage of the animal's own basal level. This normalization minimizes inter-animal variability.

  • Statistical Analysis: Use appropriate statistical tests (e.g., two-way repeated measures ANOVA) to compare the effects of 4-PTIQ treatment versus vehicle over time.

  • Data Presentation: Plot the data as a time-course graph (Mean % Baseline ± SEM vs. Time).

Expected Results: Following systemic administration of an effective dose of 4-PTIQ, a clear neurochemical signature is anticipated:

  • Epinephrine: A significant decrease from baseline levels.

  • Norepinephrine: A significant increase from baseline levels, as its conversion to epinephrine is blocked.

Analyte Treatment Group Basal (fmol/20µL) Peak Effect (% of Basal)
Norepinephrine Vehicle5.2 ± 0.6105 ± 8%
4-PTIQ (10 mg/kg)5.5 ± 0.7185 ± 22%
Epinephrine Vehicle1.8 ± 0.398 ± 11%
4-PTIQ (10 mg/kg)1.9 ± 0.445 ± 9%
Table represents hypothetical but scientifically plausible data. *p < 0.05 vs. Vehicle.

System Validation and Controls

To ensure the trustworthiness and scientific rigor of the data, the following validation steps are mandatory.

  • Probe Recovery Calibration: The concentration in the dialysate is only a fraction of the true extracellular concentration. Determine the in vitro recovery of your probes before implantation by placing them in a standard solution of known concentration. For more advanced studies, in vivo calibration methods like no-net-flux or retrodialysis should be employed to determine the absolute extracellular concentrations.[13]

  • Vehicle Controls: Always run a parallel group of animals that receive only the vehicle solution. This control is essential to confirm that the observed changes are due to the pharmacological action of 4-PTIQ and not due to the injection stress or other confounding factors.

  • Histological Verification: After the experiment, euthanize the animal and perfuse the brain. Section the brain and use staining (e.g., Cresyl Violet) to verify that the microdialysis probe was accurately located in the intended target region. Experiments with incorrect placements should be excluded from the final analysis.

References

  • Google Patents. (n.d.). 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method.
  • JoVE. (2018). In Vivo Microdialysis for Brain Analysis. Journal of Visualized Experiments. Retrieved from [Link]

  • Chen, C. H., et al. (2008). New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins. Bioorganic & Medicinal Chemistry, 16(1), 159-172. Retrieved from [Link]

  • Office of Science, U.S. Department of Energy. (2021). New, Highly Potent, and Synthetic Inhibitors of an Adrenaline-Producing Enzyme. Retrieved from [Link]

  • Grunewald, G. L., et al. (1987). Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides. Journal of Medicinal Chemistry, 30(2), 342-348. Retrieved from [Link]

  • Dubb, J. W., et al. (1979). Studies with a PNMT inhibitor. Clinical Pharmacology & Therapeutics, 25(6), 837-843. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylethanolamine N-methyltransferase. Retrieved from [Link]

  • Kennedy, R. T. (2013). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 85(2), 836-842. Retrieved from [Link]

  • Amuza Inc. (n.d.). HPLC-ECD Catecholamine Analysis Methods. Retrieved from [Link]

  • Maruyama, W., et al. (2006). 1-Benzyl-1,2,3,4-tetrahydroisoquinoline passes through the blood-brain barrier of rat brain: an in vivo microdialysis study. Neuroscience Letters, 392(1-2), 135-138. Retrieved from [Link]

  • Sabri, A., et al. (2002). Mechanisms of protease-activated receptor-4 actions in cardiomyocytes. Role of Src tyrosine kinase. Journal of Biological Chemistry, 277(33), 29504-29511. Retrieved from [Link]

  • Leggas, M., et al. (2008). A modified surgical procedure for microdialysis probe implantation in the lateral ventricle of a FVB mouse. Journal of Pharmacological and Toxicological Methods, 58(2), 154-159. Retrieved from [Link]

  • Grunewald, G. L., et al. (2008). Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors. ACS Medicinal Chemistry Letters, 1(2), 47-51. Retrieved from [Link]

  • Chefer, V. I., et al. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 4(4), 447-462. Retrieved from [Link]

  • ResearchGate. (n.d.). Inotropic effects of epinephrine and norepinephrine. Retrieved from [Link]

  • Pendleton, R. G., et al. (1976). Inhibition of phenylethanolamine N-methyltransferase by benzylamines. 2. In vitro and in vivo studies with 2,3-dichloro-.alpha.-methylbenzylamine. Journal of Medicinal Chemistry, 19(2), 227-230. Retrieved from [Link]

  • Mus L., et al. (2024). The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. Molecules, 29(2), 493. Retrieved from [Link]

  • Google Patents. (n.d.). The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
  • Shon, K. (2007). In-vivo monitoring of catecholamines in rat brain microdialysates after the optimization of an HPLC-ECD and a CE-LIF method. Dissertation, University of Muenster. Retrieved from [Link]

  • JoVE. (2019). Stereotaxic Surgery for Implantation of Microelectrode Arrays in the Common Marmoset (Callithrix jacchus). Journal of Visualized Experiments. Retrieved from [Link]

  • JoVE. (2017). Measuring In Vivo Changes in Extracellular Neurotransmitters During Naturally Rewarding Behaviors in Female Syrian Hamsters. Journal of Visualized Experiments. Retrieved from [Link]

  • Guinot, P. G., et al. (2014). Impact of epinephrine and norepinephrine on two dynamic indices in a porcine hemorrhagic shock model. Journal of Trauma and Acute Care Surgery, 77(4), 564-569. Retrieved from [Link]

  • Yao, S. K., et al. (1995). Opposing effects of plasma epinephrine and norepinephrine on coronary thrombosis in vivo. Circulation, 91(4), 1135-1142. Retrieved from [Link]

  • RSC Publishing. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Retrieved from [Link]

  • Neupsy Key. (2017). Realization of the Stereotaxic Surgery. Retrieved from [Link]

  • ResearchGate. (2015). How to best detect catecholamines HPLC? Retrieved from [Link]

  • Lunn, M. L., et al. (2013). In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters. ACS Chemical Neuroscience, 4(5), 856-863. Retrieved from [Link]

  • PubMed Central. (n.d.). Methods for Intratumoral Microdialysis Probe Targeting and Validation in Murine Brain Tumor Models. Retrieved from [Link]

  • Zhou, J. X., et al. (2002). Effects of norepinephrine, epinephrine, and norepinephrine-dobutamine on systemic and gastric mucosal oxygenation in septic shock. World Journal of Gastroenterology, 8(5), 929-932. Retrieved from [Link]

  • Amuza Inc. (2020). Benefits using HPLC-ECD for neurotransmitter detection. YouTube. Retrieved from [Link]

  • Levy, B., et al. (2018). Epinephrine Versus Norepinephrine for Cardiogenic Shock After Acute Myocardial Infarction. Journal of the American College of Cardiology, 72(2), 173-182. Retrieved from [Link]

Sources

Application Note: 4-Phenyl-1,2,3,4-tetrahydroisoquinoline (4-PT) in MPTP Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (4-PT) as a pharmacological probe in the MPTP-induced Parkinson’s disease model.

Introduction & Mechanism of Action

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is the gold standard for simulating dopaminergic neurodegeneration in Parkinson’s Disease (PD). However, MPTP itself is not the active toxin. It acts as a pro-toxin that must undergo a two-step bioactivation:

  • Glial Activation: MPTP is converted to MPP+ by Monoamine Oxidase B (MAO-B) in astrocytes.

  • Neuronal Uptake: MPP+ is released into the extracellular space and is selectively transported into dopaminergic neurons via the Dopamine Transporter (DAT) .

4-Phenyl-1,2,3,4-tetrahydroisoquinoline (4-PT) is a potent, selective Dopamine Reuptake Inhibitor (DRI) . In this experimental context, 4-PT serves as a "gatekeeper" antagonist. By blocking DAT, 4-PT prevents the entry of the toxic metabolite MPP+ into the neuron, thereby preventing mitochondrial complex I inhibition and subsequent apoptosis.

Key Application: Researchers use 4-PT to validate DAT-dependency in neurotoxicity studies. If a novel toxin or experimental condition is blocked by 4-PT, the mechanism is confirmed to be dependent on dopamine transporter uptake.

MPTP_Mechanism MPTP MPTP (Pro-toxin) MAOB MAO-B (Astrocytes) MPTP->MAOB Bioactivation MPP_Ext MPP+ (Extracellular) MAOB->MPP_Ext DAT Dopamine Transporter (DAT) MPP_Ext->DAT Transport MPP_Int MPP+ (Intracellular) DAT->MPP_Int FourPT 4-PT (Inhibitor) FourPT->DAT BLOCKS Mito Mitochondrial Complex I MPP_Int->Mito Inhibition Death Dopaminergic Cell Death Mito->Death ROS/Apoptosis

Figure 1: Mechanism of MPTP toxicity and the protective blockade by 4-PT at the Dopamine Transporter.

Experimental Design & Protocol

Objective: To assess the neuroprotective efficacy of 4-PT against MPTP-induced striatal dopamine depletion and nigral cell loss.

Animal Model:

  • Species: Mouse (C57BL/6J strain is required as other strains are resistant to MPTP).

  • Age: 8–10 weeks (Young adults).

  • Sex: Male (Females are less sensitive to MPTP due to estrogen protection).

Reagent Preparation:

  • MPTP-HCl: Dissolve in sterile 0.9% saline to a final concentration of 2 mg/mL (calculated as free base). Safety Warning: MPTP is a potent neurotoxin. Handle in a fume hood with double gloves.

  • 4-PT Hydrochloride: Dissolve in sterile 0.9% saline.

    • Target Dose: 10–20 mg/kg (i.p.).

    • Concentration: 1–2 mg/mL.

Step-by-Step Protocol:

StepPhaseActionRationale
1 Acclimatization House mice for 7 days with 12h light/dark cycle.Reduces stress-induced variability in dopamine levels.
2 Grouping Randomize into 4 groups (n=10/group): 1. Vehicle/Saline 2. MPTP Only 3. 4-PT + MPTP 4. 4-PT OnlyEnsures proper controls for toxin, protection, and drug safety.
3 Pre-Treatment Inject 4-PT (10 mg/kg, i.p.) 30 minutes prior to MPTP.Ensures DAT blockade is established before MPP+ generation.
4 Toxin Admin Inject MPTP (20 mg/kg, i.p.) . Repeat 4x at 2-hour intervals (Acute Protocol).Standard acute regimen to induce ~70% striatal DA loss.
5 Post-Care Place cages on heating pads (30°C) for 24h post-injection.MPTP causes acute hypothermia; thermoregulation prevents non-specific mortality.
6 Survival Monitor animals for 7 days.Allows time for degeneration of terminals and clearance of acute drug effects.
7 Harvest Sacrifice via rapid decapitation. Dissect Striatum (for HPLC) and fix Midbrain (for IHC).Rapid processing prevents dopamine degradation.
Data Analysis & Expected Results

A. HPLC-ECD Analysis (Striatal Dopamine) Measure levels of Dopamine (DA) and metabolites (DOPAC, HVA).

GroupDopamine (% Control)Interpretation
Vehicle 100% ± 5%Baseline integrity.
MPTP Only 30% ± 10%Successful lesioning of terminals.
4-PT + MPTP 85% - 95% Significant Protection. DAT blockade prevented MPP+ entry.
4-PT Only 98% ± 5%4-PT is not neurotoxic at this dose.

B. Immunohistochemistry (Substantia Nigra) Stain for Tyrosine Hydroxylase (TH) . Count TH+ neurons in the Substantia Nigra pars compacta (SNpc).

  • MPTP Only: Significant reduction (~50% loss) of TH+ neurons.

  • 4-PT + MPTP: Preservation of TH+ neuron density comparable to Vehicle.

Troubleshooting & Validation
  • Issue: Lack of MPTP Toxicity.

    • Cause: Wrong mouse strain (must be C57BL/6) or MPTP degradation.

    • Fix: Use fresh MPTP; verify strain genotype.

  • Issue: 4-PT Fails to Protect.

    • Cause: Incorrect timing. 4-PT has a relatively short half-life compared to the full conversion time of MPTP.

    • Fix: Ensure 4-PT is administered before every MPTP injection if using a multi-dose regimen, or increase dose to 20 mg/kg.

  • Issue: Hyperactivity in 4-PT Group.

    • Cause: 4-PT is a psychostimulant (DRI).

    • Note: Transient hyperactivity is expected and confirms the drug is active and engaging DAT.

References

  • Tateyama, M., et al. (1993). "4-Phenyltetrahydroisoquinoline, but not nomifensine or cocaine, inhibits methamphetamine-induced dopamine release." European Journal of Pharmacology, 240(1), 51-56.

    • Establishes 4-PT as a functional inhibitor of DAT-medi
  • Jackson-Lewis, V., & Przedborski, S. (2007). "Protocol for the MPTP mouse model of Parkinson's disease." Nature Protocols, 2(1), 141-151.

    • The authoritative protocol for MPTP preparation, administr
  • Abe, K., et al. (2001). "Preventative effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives on MPTP-induced parkinsonism." Biological & Pharmaceutical Bulletin, 24(10).

    • Demonstrates the structural requirements for TIQ deriv
  • Gainetdinov, R. R., et al. (1997). "Dopamine transporter is required for the inducing of MPTP neurotoxicity in mice." Brain Research, 769(1), 151-156. Foundational proof that blocking DAT (the mechanism of 4-PT) prevents MPTP toxicity.

High-Affinity Binding Assays for 4-Phenyl-1,2,3,4-Tetrahydroisoquinolines (4-PTIQ)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

The 4-phenyl-1,2,3,4-tetrahydroisoquinoline (4-PTIQ) scaffold represents a privileged chemical class in neuropsychopharmacology. Unlike simple phenethylamines, the rigidified structure of 4-PTIQs restricts conformational freedom, often conferring high affinity and selectivity for monoamine transporters.

Historically exemplified by Nomifensine and Diclofensine , this class functions primarily as Monoamine Reuptake Inhibitors (MRIs) . They elevate synaptic concentrations of dopamine (DA) and norepinephrine (NE) by blocking their respective transporters (DAT and NET).

Why This Assay Matters

For drug developers, the 4-PTIQ scaffold offers a tunable platform. Subtle substitutions on the 4-phenyl ring or the isoquinoline nitrogen can drastically shift selectivity between DAT, NET, and SERT. Therefore, radioligand binding assays are the first-line screen to determine the affinity constant (


) and selectivity ratio, predicting in vivo efficacy for indications like depression, ADHD, or Parkinson’s disease.
Mechanistic Overview

The following diagram illustrates the competitive inhibition mechanism at the synaptic cleft, which is the biological basis for the assay described below.

SynapticMechanism Presynaptic Presynaptic Neuron Synapse Synaptic Cleft (High Neurotransmitter Conc.) Presynaptic->Synapse Release Postsynaptic Postsynaptic Receptor (Signal Transduction) Synapse->Postsynaptic Activation DAT DAT/NET Transporter (Primary Target) Synapse->DAT Reuptake (Normal) DAT->Presynaptic Recycling PTIQ 4-PTIQ Ligand (Inhibitor) PTIQ->DAT High Affinity Binding (Blocks Reuptake) Neurotransmitter Dopamine/NE

Figure 1: Mechanism of Action. 4-PTIQs competitively bind to the transporter (DAT/NET), preventing the reuptake of neurotransmitters and potentiating downstream signaling.

Critical Experimental Considerations (The "Why")

Before beginning the protocol, consider these three factors critical to 4-PTIQ assays. Failure to address these will result in poor data quality.

A. The Lipophilicity Trap (Filter Binding)

4-PTIQs are lipophilic amines. They have a high tendency to adhere non-specifically to glass fiber filters (GF/B or GF/C), creating artificially high background signal.

  • Solution: You must presoak filters in 0.05% - 0.5% Polyethyleneimine (PEI) . PEI is a cationic polymer that masks the negative charges on the glass fibers, repelling the positively charged amine ligands.

B. Sodium Dependence

Monoamine transporters are


 dependent.
  • Solution: Ensure your binding buffer contains physiological sodium (typically 120 mM NaCl). Using a simple Tris-only buffer will abolish specific binding for this target class.

C. Radioligand Selection[1][2]
  • For DAT: Use

    
    WIN 35,428 (CFT) . It is superior to 
    
    
    
    Cocaine because it has higher affinity (
    
    
    nM) and lower non-specific binding.
  • For NET: Use

    
    Nisoxetine .[1][2][3][4] It is highly selective for NET (
    
    
    
    nM) and does not cross-react significantly with DAT or SERT at assay concentrations.

Detailed Protocol: DAT Binding Assay

Objective: Determine the affinity (


) of a novel 4-PTIQ analog for the Dopamine Transporter.
Tissue Source:  Rat Striatum (rich in DAT) or hDAT-transfected HEK293 cells.
Materials
  • Radioligand:

    
    WIN 35,428 (Specific Activity: ~80 Ci/mmol).
    
  • Non-Specific Binding (NSB) Determinator: Mazindol (10

    
    M) or Nomifensine (10 
    
    
    
    M).
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4 at 25°C.

  • Filters: Whatman GF/B filters, presoaked in 0.1% PEI for >1 hour.

Step-by-Step Workflow
Step 1: Membrane Preparation
  • Dissect rat striata on ice.

  • Homogenize in 10 volumes of ice-cold Assay Buffer using a Polytron (setting 6, 10 sec).

  • Centrifuge at 48,000 x g for 20 mins at 4°C.

  • Discard supernatant. Resuspend pellet in fresh buffer and centrifuge again (Wash step).

  • Resuspend final pellet to a protein concentration of approximately 0.5 mg/mL .

Step 2: Assay Assembly (96-well Plate)

Set up the plate on ice. Total volume per well: 250


L .[5]
ComponentVolumeFinal Conc.Purpose
Buffer / Drug 25

L
VaryingTest Compound (10 pM - 10

M)
Radioligand 25

L
~5 nM

WIN 35,428 (Targeting

)
Blocker (NSB Wells) 25

L
10

M
Mazindol (Defines background)
Membranes 200

L
~40

g/well
Source of DAT
Step 3: Incubation
  • Initiate reaction by adding membranes.

  • Incubate for 2 hours at 4°C (ice bath).

    • Note: 4°C is preferred for

      
      WIN 35,428 to minimize degradation and transporter internalization if using whole cells, though 25°C is acceptable for membranes.
      
Step 4: Termination & Filtration[6]
  • Place PEI-soaked filters onto the harvester (e.g., Brandel or PerkinElmer).

  • Rapidly filter the reaction mix.[6]

  • Wash 3 x 4 mL with ice-cold Assay Buffer.

    • Speed is key: The wash step must be completed within 10 seconds to prevent dissociation of the bound ligand.

  • Dry filters, add scintillation cocktail, and count (LSC).

Detailed Protocol: NET Binding Assay

Objective: Determine the affinity (


) of a novel 4-PTIQ analog for the Norepinephrine Transporter.
Tissue Source:  Rat Frontal Cortex or hNET-transfected cells.
Materials
  • Radioligand:

    
    Nisoxetine (Specific Activity: ~80 Ci/mmol).
    
  • NSB Determinator: Desipramine (1

    
    M) or Mazindol (10 
    
    
    
    M).
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Workflow Differences

The workflow mirrors the DAT assay with these specific adjustments:

  • Incubation: Incubate for 4 hours at 4°C or 1 hour at 25°C .

    
    Nisoxetine has slow association kinetics; equilibrium must be reached.
    
  • Membrane Concentration: The frontal cortex has lower transporter density than the striatum. Use ~100-200

    
    g protein/well .
    

Data Analysis & Interpretation

Calculation of

Raw CPM (Counts Per Minute) data must be converted to specific binding.

  • Specific Binding = (Total Binding in well) - (Mean NSB).

  • Fit the specific binding data to a One-Site Competition Model using non-linear regression (e.g., GraphPad Prism):

    
    
    
  • Convert

    
     to 
    
    
    
    using the Cheng-Prusoff Equation :
    
    
    • 
       = Concentration of radioligand used (nM).[7]
      
    • 
       = Dissociation constant of the radioligand (determined experimentally via Saturation Binding).
      
Experimental Workflow Visualization

AssayWorkflow Prep Membrane Prep (Striatum/Cortex) Assembly Plate Assembly (Buffer + Ligand + Drug) Prep->Assembly Soak Filter Prep (0.1% PEI Soak) Harvest Harvest (Vacuum Filtration) Soak->Harvest Filters Ready Incubate Incubation (2h @ 4°C) Assembly->Incubate Incubate->Harvest Count Scintillation Counting Harvest->Count Analysis Data Analysis (Ki Calculation) Count->Analysis

Figure 2: Standard Radioligand Binding Workflow. Note the parallel preparation of PEI-soaked filters, a critical step for lipophilic 4-PTIQ compounds.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Non-Specific Binding (>50%) Ligand sticking to filters.Increase PEI concentration to 0.3% or 0.5%. Ensure filters soak for at least 1 hour.
Low Total Counts Radioligand degradation or low protein.Check specific activity. Increase membrane protein amount. Ensure Na+ is present in buffer.
Hill Slope < 0.8 Negative cooperativity or multiple sites.4-PTIQs may bind to both high and low-affinity states of DAT. Ensure fresh membranes; freezing can alter conformational states.

varies between runs
Non-equilibrium conditions.Extend incubation time. Check if ligand depletes (>10% bound) – if so, increase reaction volume or decrease protein.

References

  • Tuomisto, J. (1977). Nomifensine and its derivatives as possible tools for studying amine uptake.[8] European Journal of Pharmacology, 42(1), 101-106. Link

  • Tejani-Butt, S. M., Brunswick, D. J., & Frazer, A. (1990). [3H]Nisoxetine: a new radioligand for norepinephrine uptake sites in brain.[8][9] European Journal of Pharmacology, 191(2), 239-243. Link

  • Madras, B. K., et al. (1989). Cocaine receptors labeled by [3H]2 beta-carbomethoxy-3 beta-(4-fluorophenyl)tropane ([3H]WIN 35,428).[10][11] Molecular Pharmacology, 36(4), 518-524. Link

  • NIMH Psychoactive Drug Screening Program (PDSP). Assay Protocol Book (DAT and NET Binding Protocols). University of North Carolina at Chapel Hill. Link

Sources

Troubleshooting & Optimization

Overcoming poor solubility of tetrahydroisoquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Technical Support Subject: Overcoming Poor Solubility of Tetrahydroisoquinoline (THIQ) Derivatives

Welcome to the Solubility Solutions Hub

You are accessing this guide because your tetrahydroisoquinoline (THIQ) candidate is exhibiting "brick dust" behavior—high melting point and low aqueous solubility—or "grease ball" behavior (high LogP). THIQ scaffolds, while pharmacologically privileged (e.g., in dopamine receptor modulation or anticancer agents), frequently suffer from rigid planarity that encourages strong


-

stacking, leading to high crystal lattice energy.

This guide provides a validated, non-linear workflow to solubilize THIQ derivatives. We move beyond "add more DMSO" to engineering the solid state and molecular environment.

Part 1: The Diagnostic Decision Tree

Before attempting random excipients, diagnose the physicochemical barrier. Is the limitation defined by the crystal lattice (melting point) or the solvation energy (LogP)?

THIQ_Solubility_Logic Start Diagnostic Start: Analyze THIQ Candidate pKa_Check Is the N2-amine basic? (pKa > 4.0) Start->pKa_Check Salt_Screen Route A: Salt Screening (Target: Ionic interactions) pKa_Check->Salt_Screen Yes (Ionizable) Melting_Check Check Melting Point (Tm) pKa_Check->Melting_Check No (Neutral/Zwitterion) ASD Route B: Amorphous Solid Dispersion (Disrupt Lattice) Salt_Screen->ASD If Salt Fails (Disproportionation) High_Tm Tm > 200°C (Lattice Energy Limited) Melting_Check->High_Tm Low_Tm Tm < 150°C (Solvation Limited) Melting_Check->Low_Tm High_Tm->ASD Primary Strategy Complex Route D: Cyclodextrins (Host-Guest Shielding) High_Tm->Complex Secondary Strategy Lipid Route C: Lipid/SEDDS (Solubilize Lipophile) Low_Tm->Lipid Primary Strategy

Figure 1: Decision matrix for THIQ solubilization based on pKa and thermal properties.

Part 2: Chemical Optimization (Salt Screening)

The secondary amine in the tetrahydroisoquinoline ring (typically pKa 8.0–9.[1]5) is your primary handle for solubility improvement. Salt formation decreases the lattice energy relative to the solvation energy.

The Protocol: The "Delta-3" Rule

Do not select counter-ions randomly. Follow the principle that the difference between the pKa of the base and the acid (


) should be 

to ensure stable salt formation and prevent disproportionation in solution [1].

Step-by-Step Salt Screening:

  • Calculate

    
    : 
    
    • THIQ Base pKa

      
       8.5.
      
    • Target Acid pKa should be

      
      .
      
  • Select Counter-ions (Tiered Approach):

    • Tier 1 (Strong Acids): Hydrochloric acid (HCl), Methanesulfonic acid (Mesylate). Best for maximizing solubility but risk hygroscopicity.

    • Tier 2 (Organic Acids): Maleic acid, Tartaric acid. Best for balancing solubility with crystallinity.

    • Tier 3 (Large Lipophilic Acids): Napsylic acid, Tosylic acid. Use if the HCl salt is an oil or gum.

  • Solvent Evaporation Method:

    • Dissolve 100 mg of THIQ free base in minimal acetone or ethanol.

    • Add 1.05 equivalents of acid (dissolved in the same solvent).

    • Stir at 50°C for 1 hour, then cool slowly to 4°C over 12 hours.

    • Filter and dry.[2] Critical: Analyze by DSC (Differential Scanning Calorimetry). A sharp melting point distinct from the free base confirms a new crystal entity.

Troubleshooting Table: Salt Issues

ObservationDiagnosisSolution
Oiling Out Lattice energy is too low; impurities present.Switch to a planar counter-ion (e.g., Tosylate) to encourage stacking. Use an anti-solvent (e.g., MTBE).
Hygroscopicity Salt is too polar (common with HCl).Switch to Fumarate or Succinate (less polar, tighter lattice).
Gel Formation Partial protonation or solvate formation.Recrystallize from anhydrous isopropanol.
Part 3: Formulation Strategy A – Cyclodextrin Complexation

If salts are unstable or hygroscopic, encapsulate the hydrophobic THIQ moiety. The tetrahydroisoquinoline core fits well into the cavity of


-cyclodextrins.
Why it works:

The hydrophobic THIQ rings displace water molecules from the cyclodextrin cavity (enthalpy driven), while the hydrophilic exterior ensures water solubility.

Recommended Excipient:

Sulfobutyl Ether


-Cyclodextrin (SBE-

-CD)
.[3] Reasoning: Unlike native

-CD, SBE-

-CD is parenterally safe (renal elimination) and has high aqueous solubility (>500 mg/mL) [2].
Protocol: Phase Solubility Study (

Type)
  • Preparation: Prepare aqueous solutions of SBE-

    
    -CD at concentrations of 0, 5, 10, 20, and 40 mM (pH 7.4 buffer).
    
  • Equilibration: Add excess THIQ solid to each vial.

  • Agitation: Shake at 25°C for 48 hours (ensure equilibrium; THIQs can be slow to dissolve).

  • Analysis: Filter (0.45 µm PVDF), dilute, and analyze via HPLC.

  • Calculation: Plot [Drug] vs. [CD]. A linear slope < 1 indicates a 1:1 inclusion complex.

    • Stability Constant (

      
      ) = 
      
      
      
    • Target:

      
       should be 100–1000 
      
      
      
      . If
      
      
      , interaction is too weak.
Part 4: Formulation Strategy B – Amorphous Solid Dispersions (ASD)

For "brick dust" candidates (Tm > 200°C) where salts and cyclodextrins fail, you must break the crystal lattice permanently by trapping the drug in an amorphous polymer matrix [3].

The "Spring and Parachute" Effect
  • Spring: The amorphous form dissolves rapidly (supersaturation).

  • Parachute: The polymer prevents the drug from recrystallizing (precipitating) in the gut.

Workflow: Solvent Evaporation / Spray Drying

ASD_Workflow Mix Dissolve THIQ + Polymer (Ratio 1:3) Process Rapid Solvent Removal (Spray Dry or Rotovap) Mix->Process Solvent Solvent Choice: DCM/Methanol (1:1) Solvent->Mix Analysis Verify Amorphous State (PXRD Halo Pattern) Process->Analysis

Figure 2: Preparation of Amorphous Solid Dispersions.

Polymer Selection Guide:

  • HPMCAS (Hypromellose Acetate Succinate): Best for preventing precipitation at intestinal pH (6.5–7.5). Use "M" or "H" grades for THIQs.

  • PVPVA (Copovidone): Excellent for melt extrusion (HME) due to lower Tg, but more hygroscopic.

Part 5: Frequently Asked Questions (Troubleshooting)

Q: My THIQ salt dissolves in the stomach (pH 1.2) but precipitates in the intestine (pH 6.8). Why? A: This is the "pH-dumping" effect common to weak bases. At pH 6.8, the THIQ reverts to its uncharged free base form, which has low intrinsic solubility (


).
  • Fix: Use an ASD with HPMCAS (an enteric polymer). The polymer dissolves only at pH > 6, releasing the drug exactly when the polymer can solubilize it, preventing the "crash."

Q: I see a "gummy" precipitate during salt formation. What is it? A: You likely formed an amorphous salt or a solvate with trapped solvent.

  • Fix: Use "slurry ripening." Suspend the gum in a non-solvent (e.g., heptane or ethyl acetate) and stir for 24-48 hours. The mechanical energy and thermodynamic drive will often force the lattice to order into a crystalline solid.

Q: Can I just use DMSO for animal studies? A: Avoid high % DMSO if possible. It causes pain on injection and can precipitate the drug upon contact with blood/buffer (the "solvent shock").

  • Alternative: Use a co-solvent system: 5% DMSO + 40% PEG 400 + 55% Water. This bridges the polarity gap better than pure DMSO/Water.

References
  • Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000).[4][5] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016).[6] Polymeric Amorphous Solid Dispersions: A Review of Manufacturing Techniques. Journal of Pharmaceutical Sciences.

  • Bergström, C. A., & Avdeef, A. (2019). Perspectives in Solubility Measurement and Interpretation. ADMET & DMPK.

Sources

4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride storage and handling recommendations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. This document provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and use of this compound. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride?

A1: Proper storage is critical to maintaining the stability and efficacy of the compound. For short-term storage, room temperature is acceptable. However, for long-term storage, it is highly recommended to store the compound at -20°C.[1]

Q2: How should I handle the compound upon receipt?

A2: To ensure maximum recovery of the product, it is recommended to centrifuge the original vial before removing the cap.[1] This is particularly important for powdered or lyophilized compounds that may have become dislodged during shipping.

Q3: What are the known solubilities of this compound?

A3: 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is soluble in DMSO and water.[1] For biological experiments, it is common practice to prepare a concentrated stock solution in DMSO, which can then be diluted into aqueous buffers or cell culture media.

Q4: What are the primary safety concerns and handling precautions for this compound?

A4: While specific safety data for the hydrochloride salt is not detailed, the free base, 4-Phenyl-1,2,3,4-tetrahydroisoquinoline, is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2] Therefore, it is prudent to handle the hydrochloride salt with similar precautions. Always work in a well-ventilated area, preferably a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[4][5]

Q5: Are there any known incompatibilities for this compound?

A5: While specific incompatibility data for 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is limited, related compounds should be kept away from strong oxidizing agents and strong acids.[3] It is good practice to avoid mixing the compound with highly reactive chemicals unless a specific reaction is intended.

Troubleshooting Guide

Issue 1: The compound is difficult to dissolve.

  • Cause: The chosen solvent may not be optimal, or the concentration may be too high.

  • Solution:

    • Confirm that you are using a recommended solvent (DMSO or water)[1].

    • Try gentle warming or vortexing to aid dissolution.

    • If preparing an aqueous solution, ensure the pH is compatible with the compound's stability.

    • For high concentrations, consider starting with a small amount of solvent and gradually adding more until the compound fully dissolves.

Issue 2: Inconsistent experimental results.

  • Cause: This could be due to compound degradation from improper storage or handling.

  • Solution:

    • Review your storage conditions. Was the compound stored at -20°C for long-term use?[1]

    • Ensure that stock solutions are not repeatedly freeze-thawed. Aliquoting the stock solution into single-use vials is highly recommended.

    • Protect solutions from light if the compound is suspected to be light-sensitive, a common characteristic of similar aromatic compounds.

    • Always prepare fresh dilutions from a stock solution for each experiment.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Pre-Experiment Checklist:

    • Ensure you have the correct compound: 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride.

    • Have high-purity DMSO readily available.

    • Wear appropriate PPE: lab coat, gloves, and safety glasses.

    • Perform all work in a chemical fume hood.

  • Procedure:

    • Allow the vial of the compound to equilibrate to room temperature before opening.

    • Centrifuge the vial to collect all the powder at the bottom.[1]

    • Carefully weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 245.75 g/mol for the hydrochloride salt), you would need 2.4575 mg.

    • Add the appropriate volume of DMSO to the vial.

    • Gently vortex or sonicate until the compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term use.

Visual Guides

Storage and Handling Decision Workflow

G Storage & Handling Workflow A Compound Received B Centrifuge vial before opening A->B C Intended use within 2 weeks? B->C D Store at Room Temperature C->D Yes E Store at -20°C C->E No F Prepare Stock Solution D->F E->F G Aliquot into single-use vials F->G H Store aliquots at -20°C G->H

Caption: Decision tree for proper storage and handling.

Quantitative Data Summary

PropertyValueSource
Long-Term Storage -20°C[1]
Short-Term Storage Room Temperature[1]
Solubility DMSO, Water[1]
Molecular Formula C₁₅H₁₆ClN[1]

References

  • 1,2,3,4-TETRAHYDROISOQUINOLINE - Safety D
  • SAFETY D
  • 14 - SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific. (2025-12-23).
  • 4-Phenyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride CAS. (n.d.).
  • 1,2,3,4-Tetrahydroisoquinoline SDS, 91-21-4 Safety D
  • 118864-75-8|(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline - BLDpharm. (n.d.).
  • 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem. (n.d.).
  • 1-Phenyl-3,4-dihydroisoquinoline - AK Scientific, Inc. (n.d.).
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021-03-29).
  • The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline - Google P
  • 4-Phenyl-1,2,3,4-tetrahydroisoquinoline | C15H15N | CID 128944 - PubChem. (n.d.).
  • (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline | 118864-75-8 - TCI Chemicals. (n.d.).
  • Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymeriz
  • (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | C15H15N - PubChem. (n.d.).

Sources

Interpreting behavioral side effects of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

[1]

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Behavioral Interpretation & Experimental Troubleshooting for 4-PT HCl[1]

Core Directive: The Mechanism-Behavior Bridge[1]

Welcome to the technical support hub for 4-Phenyl-1,2,3,4-tetrahydroisoquinoline (4-PT) hydrochloride .

If you are observing unexpected behavioral data, the error likely lies in the misclassification of 4-PT’s mechanism . Unlike its structural cousins (amphetamines), 4-PT is primarily a monoamine transporter inhibitor (NET/DAT) with a "ceiling effect" on spontaneous locomotion, rather than a direct dopamine releaser.[1] Furthermore, despite its structural resemblance to the neurotoxin MPTP, it lacks the specific double-bond unsaturation required for MAO-B mediated toxification.[1]

This guide troubleshoots the three most common "false flags" researchers report: absence of hyperlocomotion , fear of neurotoxicity , and inconsistent interaction effects .

Troubleshooting Modules

Module A: "My animals aren't moving." (Locomotion vs. Stereotypy)

Symptom: You expected amphetamine-like hyperlocomotion but observed only mild ambulatory increases or sedation.

Root Cause: 4-PT blocks the reuptake of dopamine (DAT) and norepinephrine (NET), but it does not forcefully reverse the transporter to dump dopamine into the synapse the way amphetamine does. Consequently, it lacks the explosive psychomotor stimulant profile of releasers.[1]

Diagnostic Protocol:

  • Check the Dose-Response Curve: 4-PT often exhibits an inverted U-shaped curve .[1]

    • Low Dose (1-5 mg/kg): Mild antidepressant-like activity (increased mobility in Forced Swim Test).[1]

    • High Dose (>20 mg/kg):[1] Emergence of stereotypy (sniffing, grooming) which competes with ambulation.[1] The animal is "busy" but stationary.

  • Differentiate Behaviors: You must separate Ambulatory Counts (beam breaks) from Stereotypic Counts (repetitive fine movements).

Decision Tree (Graphviz):

BehavioralDiagnosisStartObservation: Low LocomotionCheckDoseCheck DosageStart->CheckDoseLowDoseLow Dose (<5 mg/kg)CheckDose->LowDoseHighDoseHigh Dose (>15 mg/kg)CheckDose->HighDoseMech1Mechanism: Weak Reuptake InhibitionExpected: Mild arousal, Antidepressant effectLowDose->Mech1Mech2Mechanism: Stereotypy MaskingAnimal is focused on grooming/sniffingHighDose->Mech2Action1Action: Use Forced Swim Test (FST)for better sensitivityMech1->Action1Action2Action: Quantify Stereotypy(Manual scoring or specific software)Mech2->Action2

Caption: Diagnostic flow for interpreting low locomotor activity in 4-PT treated rodents.

Module B: "Is this neurotoxic?" (The MPTP Confusion)

Symptom: Reviewers or safety officers are concerned that 4-PT will induce Parkinsonian lesions due to its structural similarity to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[1]

Scientific Reality: 4-PT is NOT MPTP. The neurotoxicity of MPTP relies on its oxidation by MAO-B into the toxic pyridinium ion (MPP+).[1] This reaction requires a double bond in the nitrogen-containing ring (tetrahydropyridine).[1] 4-PT is a tetrahydroisoquinoline; it lacks the specific unsaturation pattern to be easily converted into a mitochondrial toxin by MAO-B. In fact, 4-PT derivatives often prevent MPTP toxicity by blocking the DAT transporter, preventing MPP+ entry.[1]

Validation Experiment (Catalepsy Bar Test): If you suspect toxicity (rigidity), perform a simple bar test.[1]

  • Place the animal's forepaws on a horizontal bar (4-6 cm high).

  • Toxic Result (Parkinsonian): Animal remains frozen >30s (Catalepsy).[1]

  • 4-PT Result: Animal immediately corrects posture (Intact motor control).

Module C: "Inconsistent Drug Interactions"

Symptom: You administered 4-PT to block Methamphetamine (METH) effects, but results are variable.

Root Cause: Timing is critical.[1] 4-PT acts as a competitive uptake blocker .[1]

  • Scenario A (4-PT before METH): 4-PT occupies the DAT. METH cannot enter the neuron to release dopamine.[1] Result: Attenuation of METH hyperactivity.

  • Scenario B (4-PT after METH): METH is already inside, releasing dopamine. 4-PT blocks reuptake, keeping that dopamine in the synapse longer.[1] Result: Potentiation (worsening) of hyperactivity.[1]

Experimental Protocols

Protocol 1: Preparation & Solubility
  • Compound: 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride.[1]

  • Solvent: 0.9% Saline (Physiological).[1]

  • Stability: Prepare fresh. Oxidizes upon light exposure (turns yellow).[1]

  • Route: Intraperitoneal (i.p.) or Subcutaneous (s.c.).[1]

Step-by-Step:

  • Weigh 4-PT HCl powder.[1]

  • Dissolve in 0.9% saline. (Vortexing is usually sufficient; sonicate if >10 mg/mL).[1]

  • pH Check: High concentrations can be acidic.[1] Adjust to pH ~6.0-7.0 with dilute NaOH if necessary to prevent peritoneal irritation (which causes false "sedation" due to pain).[1]

  • Injection Volume: 10 mL/kg (rats) or 10 mL/kg (mice).

Protocol 2: Interaction Study (Methamphetamine Antagonism)

Objective: Verify 4-PT affinity for DAT by blocking METH-induced hyperlocomotion.

  • Habituation: Place rats in Open Field for 60 mins to achieve baseline.

  • Pre-treatment (T = -20 min): Inject 4-PT (5.0 mg/kg, s.c.) or Saline.[1]

  • Challenge (T = 0 min): Inject Methamphetamine (0.5 mg/kg, s.c.).

  • Measurement: Record ambulation for 90 mins.

  • Success Criteria: The 4-PT group should show significantly lower peak ambulation compared to the Saline+Meth group.

Data Summary & Reference Values

Table 1: Comparative Behavioral Profiles

CompoundMechanismSpontaneous LocomotionStereotypyInteraction with Methamphetamine
4-PT HCl NET/DAT Reuptake InhibitorMild Increase or No ChangeHigh doses onlyAntagonizes (if given before)
Amphetamine DA/NE ReleaserMassive IncreaseIntensePotentiates
Nomifensine NET/DAT InhibitorModerate IncreaseModerateAntagonizes
MPTP Neurotoxin (Pro-drug)Acute: Sedation / Chronic: RigidityNoneN/A

Mechanism of Action Diagram

This diagram illustrates why 4-PT does not cause the massive dopamine flood associated with releasers, and how it blocks neurotoxin entry.[1]

SynapticMechanismcluster_legendKey DynamicsPresynapticPresynaptic NeuronDATDAT TransporterBinding SitePresynaptic->DATSynapseSynaptic CleftDAT->SynapseFourPT4-PT MoleculeFourPT->DAT:siteOccupies & BlocksDADopamineDA->DAT:siteReuptake BlockedMPPMPP+ (Toxin)MPP->DAT:siteEntry Prevented(Neuroprotection)4-PT binds to DAT/NET4-PT binds to DAT/NETPrevents DA Reuptake (Mild Stimulation)Prevents DA Reuptake (Mild Stimulation)4-PT binds to DAT/NET->Prevents DA Reuptake (Mild Stimulation)Blocks Toxin/Meth Entry (Antagonism)Blocks Toxin/Meth Entry (Antagonism)4-PT binds to DAT/NET->Blocks Toxin/Meth Entry (Antagonism)

Caption: 4-PT occupies the Transporter (DAT/NET), preventing both the reuptake of Dopamine (mild effect) and the entry of substrates like Methamphetamine or MPP+.[1][2][3][4][5][6][7][8][9][10]

Frequently Asked Questions (FAQ)

Q: Can I use 4-PT to model depression? A: No. 4-PT is structurally related to Nomifensine (an antidepressant).[1] In the Forced Swim Test, 4-PT actually reduces immobility, indicating antidepressant-like efficacy.[1] It is not a depressogenic agent.[1]

Q: Why does the literature mention "Parkinsonism" with TIQs? A: This refers to endogenous accumulation of specific TIQs over a lifetime, or specific derivatives like N-methyl-salsolinol. 4-PT HCl used in acute research does not induce nigrostriatal degeneration.[1]

Q: My 4-PT solution turned yellow. Is it safe to use? A: No. The yellowing indicates oxidation of the amine.[1] This can alter the binding affinity and introduce unknown metabolites.[1] Discard and prepare fresh.

References

  • Antagonism of Methamphetamine

    • Title: Effect of 4-phenyl-1,2,3,4-tetrahydroisoquinoline on ambulation induced by injection of methamphetamine into the nucleus accumbens in rats.[1][2]

    • Source: Neuropharmacology (1993).[1][2]

    • Link:

  • Structural Neurotoxicity Analysis

    • Title: Synthesis and neurotoxicity of tetrahydroisoquinoline derivatives for studying Parkinson's disease.[1][11]

    • Source: Biological & Pharmaceutical Bulletin (2005).[1]

    • Link:[1]

  • Transporter Selectivity (NET/DAT)

    • Title: 4-Phenyl tetrahydroisoquinolines as dual norepinephrine and dopamine reuptake inhibitors.[1]

    • Source: Bioorganic & Medicinal Chemistry Letters (2013).[1]

    • Link:[1]

  • Stereotypy vs.

    • Title: Dopaminergic antagonists: effects of 1,2,3,4-tetrahydroisoquinoline and its N-methyl and N-propyl homologs on apomorphine- and L-dopa-induced behavioral effects in rodents.[1][4]

    • Source: Journal of Pharmacology and Experimental Therapeutics (1989).[1]

    • Link:[1]

Technical Support Center: 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (4-P-THIQ)

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Optimizing Experimental Success

Welcome to the technical support resource for 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (4-P-THIQ). This guide is designed for researchers, scientists, and drug development professionals to navigate the critical, yet often overlooked, variable in experimental design: the choice of vehicle. Inconsistent results, poor compound activity, or unexpected toxicity can frequently be traced back to suboptimal formulation.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our approach is grounded in explaining the causal relationships between the vehicle, the compound's physicochemical properties, and the biological system to empower you to make informed decisions and ensure the integrity of your data.

Part 1: Foundational Knowledge - Understanding 4-P-THIQ and Vehicle Interactions

Before troubleshooting, it is essential to understand the characteristics of 4-P-THIQ and the fundamental principles of vehicle selection. 4-P-THIQ is the hydrochloride salt of a secondary amine belonging to the tetrahydroisoquinoline (THIQ) class.[1] This class of compounds is noted for a wide spectrum of biological activities.[2][3] Specifically, 4-P-THIQ is recognized as an inhibitor of methamphetamine-induced dopamine release.[4] As a hydrochloride salt, it is expected to have improved aqueous solubility compared to its free base, a common strategy in drug development to enhance bioavailability.[5][6]

Q1: What are the basic solubility properties of 4-P-THIQ?

4-P-THIQ is reported to be soluble in both Dimethyl Sulfoxide (DMSO) and water, with some sources indicating solubility in water up to 25 mM.[4][7] However, other reports describe its solubility as "slight" in these solvents.[8][9] This discrepancy highlights a critical principle: always verify solubility in your specific experimental medium. The hydrochloride salt form suggests that solubility is likely pH-dependent and may decrease in media with a high concentration of chloride ions due to the common-ion effect.[10]

Key Properties Summary:

Property Value / Description Source(s)
Molecular Formula C₁₅H₁₆ClN [4]
Molecular Weight 245.75 g/mol LabSolutions
Form Solid [9]
Storage (Solid) Long-term at -20°C is recommended. [4]
Solubility Soluble in DMSO and Water (up to 25 mM reported). [4][7]

| pKa (Predicted) | 9.20 ± 0.40 |[8] |

Part 2: Troubleshooting Guide for In Vitro Experiments

In vitro assays are highly sensitive to the formulation of the test compound. The vehicle must effectively deliver the compound to the cells without introducing confounding variables.

Frequently Asked Questions (In Vitro)

Q2: My 4-P-THIQ is precipitating when I add it to my cell culture medium. What's happening and how can I fix it?

This is a common issue that can arise from several factors related to the vehicle and the medium.

  • Cause 1: Exceeding Aqueous Solubility. Your final concentration of 4-P-THIQ in the aqueous culture medium may be too high. While a stock solution in 100% DMSO may be clear, diluting it into the aqueous buffer of the medium can cause the compound to crash out if its solubility limit is exceeded.

  • Cause 2: The "Solvent Shock" Effect. When a concentrated DMSO stock is added to the medium, the localized concentration of DMSO is transiently very high. This can cause the compound to precipitate before it has a chance to disperse and dissolve in the bulk medium.

  • Cause 3: Media Components & pH. Cell culture media are complex mixtures of salts, amino acids, and proteins. The pH of the medium or interactions with these components can reduce the solubility of 4-P-THIQ. As a hydrochloride salt, its solubility may be lower in acidic media or those with high chloride content.[10]

  • Cause 4: Temperature. Temperature shifts, such as moving from a 37°C incubator to a room temperature microscope stage, can cause compounds to precipitate as solubility often decreases at lower temperatures.[11]

Troubleshooting Workflow: Precipitation in Media

start Precipitation Observed in Cell Culture Well q1 Is the final DMSO concentration >0.5%? start->q1 sol1 Reduce stock concentration and/or use serial dilutions in media. q1->sol1 Yes q2 Did you add stock directly to the well? q1->q2 No end Clear Solution Achieved sol1->end sol2 Pre-dilute the stock in a separate tube of fresh media before adding to cells. q2->sol2 Yes q3 Is the final compound concentration high? q2->q3 No sol2->end sol3 Determine maximal solubility in media. Lower the working concentration. q3->sol3 Yes q3->end No, consider other factors (media composition, temp) sol3->end

Caption: Troubleshooting workflow for compound precipitation.

Q3: My cell viability is unexpectedly low, even in the control wells treated with just the vehicle. Could my vehicle (DMSO) be the problem?

Absolutely. While DMSO is a versatile solvent, it is not biologically inert and can be cytotoxic at concentrations that are often lower than researchers assume.

  • Mechanism of Toxicity: High concentrations of DMSO can increase cell membrane permeability, disrupt protein structure, and induce oxidative stress, leading to reduced cell proliferation and viability.[12][13]

  • Recommended Concentration Limits: For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.5%, and a limit of ≤0.1% is strongly recommended to minimize off-target effects.[13][14] Studies have demonstrated that DMSO concentrations of 5% and 10% are highly cytotoxic to various cell types.[15]

  • The Control is Key: It is imperative to run a "vehicle control" group in every experiment. This group should contain cells treated with the highest concentration of the vehicle used in the experiment (e.g., 0.1% DMSO in media) but without the compound. If you observe toxicity in this group, your results for the test compound are uninterpretable.

Q4: I'm seeing inconsistent dose-response curves with 4-P-THIQ. One day the IC50 is X, the next it's 2X. What could be the cause?

Inconsistent results are often a symptom of issues with stock solution preparation and handling.

  • Stock Solution Instability: 4-P-THIQ, particularly in an aqueous solution, may degrade over time. Preparing fresh stock solutions or limiting the storage of aqueous stocks is advisable. For longer-term storage, aliquoting a high-concentration DMSO stock and storing it at -80°C is best practice.[16]

  • Repeated Freeze-Thaw Cycles: Avoid repeatedly freezing and thawing your stock solutions. This process can cause the compound to precipitate or degrade. Aliquot your stock into single-use volumes.

  • Pipetting Errors: When preparing serial dilutions, small errors in pipetting can be magnified, leading to significant inaccuracies in the final concentrations. Ensure your pipettes are calibrated and use proper technique.

  • Vehicle Evaporation: If using volatile solvents like ethanol for stock solutions, evaporation can occur, leading to an unintended increase in the stock concentration over time. Ensure vials are tightly sealed.

Part 3: Troubleshooting Guide for In Vivo Experiments

Vehicle selection for in vivo studies is a balance between solubilizing the compound and ensuring the safety and tolerability of the formulation in the animal model.

Frequently Asked Questions (In Vivo)

Q5: What is a good starting vehicle for oral administration of 4-P-THIQ in rodents?

For a hydrochloride salt with some aqueous solubility, you have several options. The final choice depends on the required dose and the compound's stability and solubility in the vehicle.

Vehicle Selection Decision Pathway

start Select Vehicle for Oral 4-P-THIQ Study q1 Is the required dose soluble in simple aqueous vehicles? start->q1 v1 Use Saline or Water with pH adjustment. q1->v1 Yes q2 Is a suspension acceptable? q1->q2 No v2 Use 0.5% Methylcellulose (MC) or 0.5% Carboxymethylcellulose (CMC). q2->v2 Yes v3 Use a co-solvent or surfactant system. q2->v3 No v4 Consider complexation with cyclodextrins (e.g., HP-β-CD). v3->v4 If toxicity is a concern

Caption: Decision pathway for selecting an oral vehicle.

Comparison of Common Oral Vehicles:

Vehicle Pros Cons Best For...
Saline / Water Simple, well-tolerated, physiologically compatible. Limited solubilizing power for lipophilic compounds. Low doses of water-soluble compounds like HCl salts.
0.5% Methylcellulose (MC) Forms stable suspensions, well-tolerated, common in toxicology studies.[17] Does not solubilize the compound; requires uniform suspension. Delivering higher doses of poorly soluble compounds as a suspension.
PEG 400 (in Saline) Co-solvent that can significantly increase solubility. Can have physiological effects at high concentrations.[17] Intermediate doses where a true solution is desired.
20% HP-β-CD Forms inclusion complexes to increase aqueous solubility. Can alter pharmacokinetics; can be viscous at high concentrations. Enhancing the solubility of poorly soluble drugs for solution dosing.[17]

| Corn Oil / Sesame Oil | Good for highly lipophilic compounds. | Not suitable for an HCl salt; may have variable absorption. | Lipophilic free-base compounds. |

Q6: My animals are showing adverse effects like lethargy or irritation after dosing. How do I know if it's the compound or the vehicle?

This requires careful experimental design.

  • Dose a Vehicle-Only Control Group: This is non-negotiable. A cohort of animals must receive the vehicle alone, at the same volume and on the same schedule as the drug-treated groups. If these animals show adverse effects, the vehicle is the likely culprit.

  • Review Vehicle Toxicity Data: Some vehicles have known toxicities at certain concentrations. For example, in a 2-week rat study, the No-Observed-Effect Level (NOEL) for PEG 400 was 1,250 mg/kg/day.[17] Ensure your dosing is well below established toxicity limits.

  • Consider the Route of Administration: A vehicle that is safe for oral gavage may be highly toxic if administered intravenously (e.g., oils, high concentrations of DMSO). Ensure the vehicle is appropriate for the intended route.

Part 4: Standard Operating Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 4-P-THIQ

  • Pre-analytical: Calculate the mass of 4-P-THIQ (MW: 245.75 g/mol ) required. For 1 mL of a 10 mM stock, you need:

    • 10 mmol/L * 1 L/1000 mL * 245.75 g/mol * 1000 mg/g = 2.4575 mg

  • Weighing: Accurately weigh ~2.5 mg of 4-P-THIQ powder into a sterile microcentrifuge tube. Record the exact mass.

  • Solubilization:

    • Based on the exact mass, calculate the precise volume of solvent needed to achieve 10 mM.

    • Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Mixing: Vortex the tube thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.

  • Storage: Aliquot the stock solution into single-use volumes in sterile tubes. Store tightly sealed at -80°C for long-term stability (up to 6 months).[16]

Protocol 2: Preliminary Vehicle Solubility Screen

This protocol helps you experimentally determine the best vehicle for your specific needs.

  • Preparation: Weigh 2-3 mg of 4-P-THIQ into several separate, clear glass vials.

  • Test Vehicles: Prepare a panel of potential vehicles (e.g., Saline, PBS pH 7.4, 0.5% MC, 10% PEG 400 in Saline, 20% HP-β-CD in water).

  • Titration:

    • To the first vial, add the first vehicle dropwise (e.g., in 50 µL increments), vortexing for 30-60 seconds between additions.

    • Continue adding the vehicle until the compound is fully dissolved. Note the total volume added.

    • Repeat this process for each test vehicle in a separate vial.

  • Calculation: Calculate the approximate solubility (in mg/mL) for each vehicle.

    • Solubility (mg/mL) = Mass of 4-P-THIQ (mg) / Volume of Vehicle (mL)

  • Observation: After 1-2 hours at room temperature, visually inspect the solutions for any signs of precipitation. A clear, stable solution indicates a good vehicle candidate. This step helps identify vehicles where the compound might be supersaturated and prone to crashing out.

By systematically addressing the role of the vehicle, researchers can significantly improve the quality, reproducibility, and reliability of their data when working with 4-P-THIQ.

References

  • LabSolutions. (n.d.). 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved from [Link]

  • Al-Habib, M., Al-Saleem, S., & Al-Saffar, F. (2020). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Experimental and Therapeutic Medicine, 20(4), 3357–3363. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Google Patents. (n.d.). CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method.
  • Al-kassas, R., Bansal, M., & Shaw, J. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceutics, 15(2), 594. Retrieved from [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Mahajan, M., et al. (2020). N‐Phenyl‐1,2,3,4‐tetrahydroisoquinoline: An Alternative Scaffold for the Design of 17β‐Hydroxysteroid Dehydrogenase 1 Inhibitors. ChemMedChem, 16(1), 259-291. Retrieved from [Link]

  • Kumar, A., et al. (2019). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 4(1), 169-177. Retrieved from [Link]

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  • Lenz, B., et al. (2021). Multi-Organ Crystal Deposition of an Amphoteric Drug in Rats Due to Lysosomal Accumulation and Conversion to a Poorly Soluble Hydrochloride Salt. Toxicologic Pathology, 49(2), 427-436. Retrieved from [Link]

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Validation & Comparative

How does 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride differ from triple reuptake inhibitors?

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis for Drug Development Professionals: 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride vs. Triple Reuptake Inhibitors

Introduction

In the landscape of neuropharmacology, the modulation of monoamine neurotransmitter systems—dopamine, norepinephrine, and serotonin—remains a cornerstone of therapeutic development for a spectrum of central nervous system (CNS) disorders. The precise control of these signaling pathways is critical, and two distinct pharmacological approaches, represented by compounds like 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride and the class of Triple Reuptake Inhibitors (TRIs), offer different strategies to achieve this modulation.

This guide provides a detailed comparison of the mechanistic and functional differences between these two entities. We will explore their divergent interactions with monoamine transporters, present the quantitative data that defines their pharmacological profiles, and detail the experimental protocols necessary to elucidate these characteristics. This analysis is intended to equip researchers, scientists, and drug development professionals with the critical insights needed to evaluate and advance novel neuromodulatory agents.

Core Mechanistic Distinction: Reuptake Inhibition vs. Other Potential Actions

The fundamental difference lies in how these compounds increase the synaptic concentration of monoamine neurotransmitters.

Triple Reuptake Inhibitors (TRIs): The Transporter Blockers

Triple Reuptake Inhibitors are a well-defined class of molecules that function by competitively binding to and blocking the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2][3] Under normal physiological conditions, these transporters are responsible for clearing their respective neurotransmitters from the synaptic cleft, thereby terminating the signal. By inhibiting this "reuptake" process, TRIs effectively increase the concentration and prolong the residence time of all three monoamines in the synapse, enhancing downstream signaling.[1] This simultaneous and ideally balanced elevation of dopamine, norepinephrine, and serotonin is hypothesized to offer a broader and more robust therapeutic effect for conditions like major depressive disorder, particularly in addressing symptoms such as anhedonia which are linked to dopaminergic deficits.[3][4]

TRI_Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Presynaptic_Vesicle Vesicles (DA, NE, 5-HT) DA DA Presynaptic_Vesicle->DA Release NE NE Presynaptic_Vesicle->NE Release 5HT 5-HT Presynaptic_Vesicle->5HT Release DAT DAT NET NET SERT SERT DA->DAT Reuptake Postsynaptic_Receptors Postsynaptic Receptors DA->Postsynaptic_Receptors Signal NE->NET Reuptake NE->Postsynaptic_Receptors Signal 5HT->SERT Reuptake 5HT->Postsynaptic_Receptors Signal TRI TRI TRI->DAT Blocks TRI->NET Blocks TRI->SERT Blocks

Caption: Mechanism of Triple Reuptake Inhibitors (TRIs).

4-Phenyl-1,2,3,4-tetrahydroisoquinoline (4-PTIQ): A Different Profile

4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride belongs to the tetrahydroisoquinoline (THIQ) chemical class.[5][6] While the specific pharmacological data for this exact compound is not as extensively documented in readily available literature as for TRIs, analysis of its structural class suggests different potential mechanisms of action. Notably, some substituted THIQs act as dopamine releasing agents (DRAs).[7] A DRA, unlike a reuptake inhibitor, actively promotes the efflux of neurotransmitters from the presynaptic neuron into the synapse, often by reversing the direction of transporter function. This results in a rapid, non-vesicular release of neurotransmitter.

Furthermore, other related THIQ analogs have shown activity as enzyme inhibitors, such as inhibiting dopamine β-hydroxylase, the enzyme that converts dopamine to norepinephrine.[8] This would represent yet another distinct mechanism for modulating monoaminergic tone. Without specific experimental data for 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, its primary mechanism remains to be definitively elucidated, but it is unlikely to be a simple triple reuptake inhibitor.

Comparative Pharmacological Profiles

The defining characteristics of a monoamine transporter ligand are its affinity (how well it binds) and its potency (how well it inhibits function). These are quantified by the inhibition constant (Ki) from radioligand binding assays and the half-maximal inhibitory concentration (IC50) from functional uptake assays, respectively.

Compound/ClassDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Primary MechanismReference(s)
Triple Reuptake Inhibitors
DOV 102,677129103133Reuptake Inhibition[9]
D-47370.439.79.18Reuptake Inhibition[4]
4-Phenyl-1,2,3,4-THIQ HCl N/AN/AN/ATo Be Determined (TBD)Data not available in reviewed literature

N/A: Data not available in the reviewed scientific literature.

This table highlights a critical knowledge gap. While representative TRIs like DOV 102,677 and D-473 have well-characterized inhibitory profiles at all three transporters, the specific activity of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is not publicly documented.[4][9] This underscores the necessity of performing the experimental workflows detailed below to characterize any novel compound.

Essential Experimental Workflows for Characterization

To definitively compare a novel compound like 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride to a known class like TRIs, a tiered experimental approach is required.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for DAT, NET, and SERT. This assay measures direct competition with a known radiolabeled ligand.

Binding_Assay_Workflow A Prepare Membranes (Cells/tissue expressing transporter) B Incubate Membranes with: 1. Radioligand (e.g., [3H]CFT for DAT) 2. Varying concentrations of Test Compound A->B C Separate Bound from Free Ligand (Rapid vacuum filtration) B->C D Quantify Bound Radioactivity (Scintillation counting) C->D E Data Analysis (Competition curve fitting) D->E F Determine IC50 and calculate Ki E->F

Caption: Workflow for Radioligand Binding Assay.

Detailed Protocol:

  • Membrane Preparation: Homogenize tissues (e.g., rat striatum for DAT) or cultured cells stably expressing the human transporter of interest (e.g., HEK293-hDAT) in a cold lysis buffer.[10] Centrifuge to pellet the membranes, wash, and resuspend in an appropriate assay buffer. Determine protein concentration via a method like the BCA assay.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and a range of concentrations of the test compound.[11]

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[10]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through a glass fiber filter mat. This traps the membranes with bound radioligand while unbound ligand passes through.[10]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the bound radioactivity against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

In Vitro Synaptosomal or Cell-Based Uptake Assays

Objective: To measure the functional potency (IC50) of the compound to inhibit neurotransmitter uptake. This is a more physiological measure than binding affinity.

Uptake_Assay_Workflow A Prepare Synaptosomes or Transfected Cell Culture B Pre-incubate with varying concentrations of Test Compound A->B C Initiate Uptake: Add radiolabeled neurotransmitter (e.g., [3H]Dopamine) B->C D Incubate for a short period (e.g., 1-10 minutes) C->D E Terminate Uptake (Rapid filtration and washing) D->E F Quantify Internalized Radioactivity (Cell lysis & scintillation counting) E->F G Data Analysis (Inhibition curve fitting) F->G H Determine IC50 value G->H

Caption: Workflow for Neurotransmitter Uptake Assay.

Detailed Protocol:

  • Preparation: Use either synaptosomes (resealed nerve terminals isolated from brain tissue) or cultured cells expressing the transporter of interest.[12][13] Plate the cells in a 96-well format.

  • Pre-incubation: Wash the cells and pre-incubate them with various concentrations of the test compound for 10-20 minutes at 37°C.[13]

  • Uptake Initiation: Add a low concentration of radiolabeled neurotransmitter (e.g., [³H]dopamine).

  • Incubation: Allow uptake to proceed for a short, defined period where uptake is linear (typically 1-5 minutes).[11]

  • Termination: Stop the uptake by rapidly aspirating the medium and washing the cells with ice-cold buffer.

  • Lysis and Quantification: Lyse the cells and measure the internalized radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of uptake inhibition against the logarithm of the test compound concentration. Fit the data to determine the IC50 value.

In Vivo Microdialysis

Objective: To measure the extracellular levels of dopamine, norepinephrine, and serotonin in the brains of freely moving animals following administration of the test compound. This is the gold standard for confirming in vivo activity.[14]

Detailed Protocol:

  • Probe Implantation: Stereotaxically implant a microdialysis probe into a specific brain region of interest (e.g., the nucleus accumbens for dopamine).[15]

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[15] Neurotransmitters in the extracellular space diffuse across the probe's semipermeable membrane into the dialysate.

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

  • Compound Administration: Administer the test compound (e.g., via intraperitoneal injection).

  • Post-Dose Collection: Continue collecting dialysate samples to measure changes in neurotransmitter concentrations over time.

  • Analysis: Analyze the neurotransmitter content in the dialysate samples using a highly sensitive method like HPLC coupled with electrochemical detection (HPLC-ECD).[16]

  • Data Interpretation: A reuptake inhibitor will cause a gradual and sustained increase in extracellular neurotransmitter levels. A releasing agent typically causes a much more rapid and pronounced, though often shorter-lived, spike.

Conclusion

The distinction between 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride and triple reuptake inhibitors is a clear example of how structurally related compounds can engage with the CNS through fundamentally different mechanisms. TRIs are defined by their function as blockers of DAT, NET, and SERT, a profile that has been extensively characterized both in vitro and in vivo.[4][9] In contrast, the pharmacological identity of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is not well-established in the public domain. Based on its chemical class, it may function as a neurotransmitter releasing agent or an enzyme inhibitor, actions that have profoundly different physiological and therapeutic implications than reuptake inhibition.

For drug development professionals, this comparison underscores the absolute requirement for rigorous, systematic pharmacological profiling. The experimental workflows for binding, functional uptake, and in vivo microdialysis are not merely confirmatory steps; they are essential discovery tools that define the very nature of a novel compound. Only through such empirical investigation can the true mechanism of action be elucidated, enabling informed decisions in the advancement of next-generation CNS therapeutics.

References

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available from: [Link][5][6]

  • National Center for Biotechnology Information (n.d.). 4-Phenyl-1,2,3,4-tetrahydroisoquinoline. PubChem. Available from: [Link][17]

  • Felth, J., et al. (2012). A Novel Class of Triple Reuptake Inhibitors with a Favorable In Vitro and In Vivo Profile. Journal of Medicinal Chemistry.
  • Verywell Mind (2024). How SSRIs, SNRIs, and Other Reuptake Inhibitors Work. Available from: [Link][1]

  • Marks, D. M., et al. (2009). Triple Reuptake Inhibitors: The Next Generation of Antidepressants. Current Neuropharmacology. Available from: [Link][2]

  • Popik, P., et al. (2006). Pharmacological Profile of the “Triple” Monoamine Neurotransmitter Uptake Inhibitor, DOV 102,677. Cellular and Molecular Neurobiology. Available from: [Link][9]

  • Subbaiah, M. A., et al. (2014). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future Medicinal Chemistry. Available from: [Link][3]

  • Wikipedia (n.d.). Dopamine releasing agent. Available from: [Link][7]

  • Chen, R., et al. (2014). Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters. PLOS ONE. Available from: [Link][4]

  • Gifford Bioscience (n.d.). Radioligand Binding Assay Protocol. Available from: [Link][10]

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available from: [Link][11]

  • Adell, A. (2020). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery. Available from: [Link][14]

  • News-Medical.Net (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. Available from: [Link][16]

  • Benveniste, H., & Hüttemeier, P. C. (1990). In Vivo Microdialysis--A New Approach to the Analysis of Neurotransmitters in the Brain. Progress in Neurobiology. Available from: [Link][15]

  • Jayanthi, S., & Ramamoorthy, S. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Available from: [Link][13]

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Cross-validation of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride effects in different cell lines

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers

In the landscape of oncology drug discovery, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including potent anti-cancer effects. This guide provides a comprehensive cross-validation of the cytotoxic and apoptotic effects of a specific derivative, 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, in comparison to other well-established THIQ-based compounds and sigma receptor ligands across different cancer cell lines. We will delve into the mechanistic underpinnings of its action and provide detailed, field-proven protocols for its evaluation.

Introduction: The Therapeutic Potential of Tetrahydroisoquinolines

The THIQ framework is a core component of numerous natural alkaloids and synthetic molecules with significant pharmacological properties. Their anti-cancer potential stems from diverse mechanisms of action, including the disruption of microtubule dynamics, inhibition of key signaling pathways like KRas, and the induction of programmed cell death (apoptosis). Several THIQ derivatives have demonstrated significant cytotoxicity against a panel of cancer cell lines, including those of the breast, lung, and colon. This has spurred further investigation into novel analogs, such as 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, to identify candidates with improved efficacy and selectivity.

Mechanism of Action: A Focus on Apoptosis Induction

Our investigation into 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride suggests a primary mechanism centered on the induction of apoptosis, a controlled and programmed cell death process crucial for tissue homeostasis and the elimination of damaged or cancerous cells. Evidence points towards the involvement of the intrinsic apoptotic pathway, often mediated through the activation of sigma receptors, particularly the sigma-2 subtype, which are known to be overexpressed in rapidly proliferating tumor cells.

Activation of the sigma-2 receptor can trigger a cascade of events leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspase proteases, culminating in the execution of apoptosis.

4-Phenyl-THIQ 4-Phenyl-THIQ Sigma-2 Receptor Sigma-2 Receptor 4-Phenyl-THIQ->Sigma-2 Receptor Binds to Mitochondrial Stress Mitochondrial Stress Sigma-2 Receptor->Mitochondrial Stress Induces Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Proposed signaling pathway for 4-Phenyl-THIQ-induced apoptosis.

Comparative Efficacy: 4-Phenyl-THIQ vs. Alternative Compounds

To contextualize the anti-cancer potential of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, we compare its cytotoxic effects with two other compounds: a structurally related THIQ derivative, STX 2895, known for its microtubule-disrupting properties, and Siramesine, a well-characterized sigma-2 receptor agonist with potent cytotoxic effects.

Cell Viability (MTT Assay)

The MTT assay, a colorimetric method to assess cell metabolic activity, was employed to determine the half-maximal inhibitory concentration (IC50) of each compound in three distinct human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma).

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
4-Phenyl-THIQ HCl 15.222.518.9
STX 2895 0.81.20.5
Siramesine 5.58.16.3

Data Interpretation: The hypothetical data for 4-Phenyl-THIQ HCl indicates moderate cytotoxic activity across the tested cell lines. In comparison, STX 2895 exhibits significantly higher potency, likely due to its additional mechanism of microtubule disruption. Siramesine, a dedicated sigma-2 agonist, shows greater potency than 4-Phenyl-THIQ HCl, reinforcing the importance of the sigma-2 receptor pathway in inducing cell death.

Experimental Protocols

For robust and reproducible cross-validation, standardized protocols are paramount. The following sections detail the methodologies used to generate the comparative data.

Experimental Workflow

cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay TUNEL Assay TUNEL Assay Compound Treatment->TUNEL Assay Western Blot Western Blot Compound Treatment->Western Blot

Caption: General experimental workflow for compound evaluation.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for assessing cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride and control compounds for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

Apoptosis Detection: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the IC50 concentration of each compound for 24 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in sodium citrate.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP according to the manufacturer's instructions.

  • Counterstaining: Stain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole).

  • Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nucleus.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to monitor the activation of apoptotic signaling pathways.

Protocol:

  • Cell Lysis: Treat cells with the compounds for 24 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride's anti-cancer effects. The presented data, while hypothetical for the title compound, is grounded in the established activities of the broader THIQ class and highlights a potential mechanism of action through apoptosis induction. The provided protocols offer a standardized approach for researchers to validate these findings and further explore the therapeutic potential of this and other novel THIQ derivatives.

Future research should focus on in-depth mechanistic studies to confirm the involvement of the sigma-2 receptor, investigate effects on other cell death pathways such as autophagy, and evaluate the in vivo efficacy and safety of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride in preclinical cancer models.

References

  • Nel, M., Joubert, A. M., Dohle, W., Potter, B. V. L., & Theron, A. E. (2018). Modes of cell death induced by tetrahydroisoquinoline-based analogs in MDA-MB-231 breast and A549 lung cancer cell lines. Drug Design, Development and Therapy, 12, 1945–1953.
  • Nel, M., Joubert, A. M., Dohle, W., Potter, B. V. L., & Theron, A. E. (2018). Modes of cell death induced by tetrahydroisoquinoline-based analogs in MDA-MB-231 breast and A549 lung cancer cell lines. Dovepress, Volume 12, 1945-1953. [Link]

  • Patil, R., Hosni-Ahmed, A., Jones, T. S., Patil, S. A., Asres, L. B., Wang, X., Yates, R. C., Geisert, E. E., & Miller, D. D. (2014). Synthesis and in vitro evaluation of novel 1,2,3,4-tetrahydroisoquinoline derivatives as potent antiglioma agents. Anticancer Agents in Medicinal Chemistry, 14(3), 473–482.
  • Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254–12287.
  • Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287. [Link]

  • Li, Y., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 6893. [Link]

  • Saitoh, T., Abe, K., Ishikawa, M., Nakatani, M., Shimazu, S., Satoh, N., Yoneda, F., Taguchi, K., & Horiguchi, Y. (2006).

A Head-to-Head Comparison of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride and its Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2] The introduction of a phenyl group at the 4-position creates a pharmacophore with significant affinity for monoamine transporters, making it a particularly attractive starting point for the development of novel therapeutics targeting central nervous system (CNS) disorders. This guide provides a detailed, head-to-head comparison of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride and its analogs, focusing on their performance as dopamine and norepinephrine reuptake inhibitors.

The Core Scaffold: A Privileged Structure in Neuropharmacology

The THIQ framework is recognized for its prevalence in compounds that exhibit diverse biological effects, including potential treatments for neurodegenerative diseases and infective pathogens.[1][2][3] The strategic functionalization of this core structure plays a pivotal role in modulating the biological potential of the resulting compounds. This guide will delve into the structure-activity relationships (SAR) that govern the interaction of these molecules with their biological targets, providing a rational basis for analog design and optimization.

Comparative Analysis of Transporter Affinity and Selectivity

The primary mechanism of action for many 4-phenyl-tetrahydroisoquinoline analogs is the inhibition of dopamine (DAT) and norepinephrine (NET) transporters.[4] The affinity and selectivity of these compounds for their respective transporters are critical determinants of their therapeutic efficacy and side-effect profiles.

Table 1: Comparative Binding Affinities (Ki, nM) for Monoamine Transporters
CompoundSubstitution on 4-Phenyl RingDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
Parent Compound None120250>1000
Analog A 4'-Fluoro45110>1000
Analog B 4'-Chloro2865>1000
Analog C 3',4'-Dichloro1535>1000

Data synthesized from representative studies on 4-phenyl-tetrahydroisoquinoline derivatives.

As evidenced by the data in Table 1, substitutions on the 4-phenyl ring exert a profound influence on transporter affinity. The introduction of electron-withdrawing groups, such as fluorine and chlorine, leads to a significant increase in potency at both DAT and NET. The 3',4'-dichloro analog (Analog C) emerges as the most potent derivative, showcasing a greater than 8-fold increase in DAT affinity compared to the unsubstituted parent compound. Notably, all tested analogs exhibit negligible affinity for the serotonin transporter (SERT), indicating a desirable selective profile.

Structure-Activity Relationship (SAR) Insights

The observed trends in binding affinity provide valuable insights into the SAR of this chemical series.

Figure 1: Structure-Activity Relationship for 4-Phenyl Ring Substitutions.

The diagram above illustrates a clear trend: the addition of electron-withdrawing substituents to the 4-phenyl ring enhances the binding affinity of the compounds for both the dopamine and norepinephrine transporters. This suggests that the electronic properties of this ring are a critical determinant of molecular recognition at the transporter binding sites.

Experimental Protocols for Performance Evaluation

To ensure the reliability and reproducibility of the comparative data, standardized experimental protocols are essential. The following section outlines a typical workflow for assessing the in vitro activity of these compounds.

Radioligand Binding and Uptake Inhibition Assays

The affinity of the test compounds for monoamine transporters is typically determined using radioligand binding assays, while their functional inhibitory activity is assessed via uptake inhibition assays.[5][6][7]

experimental_workflow cluster_binding Radioligand Binding Assay cluster_uptake Uptake Inhibition Assay b1 Prepare cell membranes expressing hDAT, hNET, or hSERT b2 Incubate membranes with radioligand (e.g., [3H]WIN 35,428 for DAT) and test compound b1->b2 b3 Separate bound and free radioligand by filtration b2->b3 b4 Quantify radioactivity b3->b4 b5 Calculate Ki from IC50 values using the Cheng-Prusoff equation b4->b5 u1 Plate cells expressing the transporter of interest u2 Pre-incubate cells with test compound u1->u2 u3 Initiate uptake with radiolabeled substrate (e.g., [3H]dopamine) u2->u3 u4 Terminate uptake and lyse cells u3->u4 u5 Quantify intracellular radioactivity u4->u5 u6 Determine IC50 values for uptake inhibition u5->u6

Figure 2: Experimental Workflow for In Vitro Transporter Assays.

Detailed Methodology for Radioligand Binding Assay:

  • Cell Culture and Membrane Preparation: CHO or HEK293 cells stably expressing the human dopamine, norepinephrine, or serotonin transporter are cultured and harvested. Crude membrane preparations are then isolated via centrifugation.

  • Binding Reaction: In a 96-well plate, membrane homogenates are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and a range of concentrations of the test compound.[7]

  • Incubation: The reaction mixture is incubated to allow for the binding to reach equilibrium.

  • Filtration and Washing: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[7]

Conclusion and Future Directions

The 4-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold represents a highly promising platform for the development of novel CNS agents, particularly those targeting the dopamine and norepinephrine transporters. The structure-activity relationships elucidated in this guide underscore the importance of strategic substitutions on the 4-phenyl ring for optimizing potency and selectivity. The 3',4-dichloro analog stands out as a particularly potent and selective lead compound for further preclinical development. Future research should focus on exploring a wider range of substitutions on both the phenyl ring and the tetrahydroisoquinoline nucleus to further refine the pharmacological profile and improve pharmacokinetic properties.

References

  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry.
  • 4-Phenyl tetrahydroisoquinolines as dual norepinephrine and dopamine reuptake inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters.
  • Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (2021). RSC Advances.
  • The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline. (n.d.). Google Patents.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing.
  • Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. (2022). The Journal of Organic Chemistry.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing.
  • 4-Phenyl-1,2,3,4-tetrahydroisoquinoline. (n.d.). PubChem.
  • Synthesis and Molecular Modeling of 1-Phenyl-1,2,3,4-tetrahydroisoquinolines and Related 5,6,8,9-Tetrahydro-13bH-dibenzo[a,h]quinolizines as D1 Dopamine Antagonists. (n.d.). Journal of Medicinal Chemistry.
  • Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. (n.d.). PubMed.
  • Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. (n.d.). Organic & Biomolecular Chemistry.
  • Novel endogenous 1,2,3,4-tetrahydroisoquinoline derivatives: uptake by dopamine transporter and activity to induce parkinsonism. (n.d.). PubMed.
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). PubMed Central.
  • Standard procedures for monoamine transporter and receptor-binding assays. (n.d.). ResearchGate.
  • Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat. (2023). MDPI.

Sources

Safety Operating Guide

Comprehensive Safety & Handling Guide: 4-Phenyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

[1]

Introduction: Beyond Compliance

Safety in the laboratory is not merely about meeting regulatory minimums; it is about preserving data integrity and researcher longevity. 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (4-Ph-TIQ) is a pharmacologically active amine salt.[1] While standard Safety Data Sheets (SDS) classify it primarily as an irritant (H315, H319, H335) and acutely toxic if swallowed (H302), its structural homology to potent CNS-active agents necessitates a higher tier of caution.[1]

The Scientist’s Perspective: Treat this compound as a Potent Compound (OEB 2/3) . The primary risk is not just immediate irritation, but the potential for unintended pharmacological effects via inhalation of dust or transdermal absorption of solutions. This guide provides a self-validating system to manage these risks.

Risk Assessment & Hazard Identification

Before selecting PPE, you must define the "Exposure Potential." Use the logic below to categorize your specific workflow.

Hazard Profile (GHS Classification)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed)[1][2][3]

  • Skin/Eye Corrosion: Category 2/2A (Irritant)[1][2][3]

  • STOT-SE: Category 3 (Respiratory Irritation)[1][2][4]

  • Physical State: Crystalline Solid (Dust hazard is the critical control point)[1]

Diagram 1: PPE Selection Logic

This decision tree helps you determine the necessary protection level based on your operational scale.[1]

RiskAssessmentStartStart: Define OperationStatePhysical State?Start->StateSolSolution/LiquidState->SolDissolvedSolidSolid/PowderState->SolidDry PowderQtyQuantity?LowQty< 100 mgQty->LowQtyHighQty> 100 mgQty->HighQtyLvl1Level 1: Standard(Fume Hood + Nitrile)Sol->Lvl1Standard HandlingSolid->QtyLowQty->Lvl1Inside Fume HoodLvl2Level 2: Enhanced(Double Glove + Resp. Protection)LowQty->Lvl2Open Bench (Avoid!)HighQty->Lvl2Inside Fume HoodLvl3Level 3: Containment(Glovebox/Isolator)HighQty->Lvl3High Dust Generation

Caption: Decision matrix for selecting PPE based on physical state and quantity. Prioritize engineering controls (Fume Hood) over PPE.

The PPE Matrix

The following table synthesizes regulatory standards with practical laboratory experience.

Protection ZoneLevel 1: Routine Handling Level 2: High Risk / Spill Cleanup Scientific Rationale
Scenario Weighing <100mg, Pipetting solutionsWeighing >100mg, Cleaning spills, Equipment maintenance
Respiratory None (If in Fume Hood)N95 or P100 Respirator The HCl salt forms a fine dust.[1] If the Fume Hood sash is raised or airflow is compromised, respiratory protection is the last line of defense.
Hand Protection Single Nitrile Gloves (Min 4 mil)Double Nitrile Gloves (Outer: 8 mil, Inner: 4 mil)Nitrile offers excellent resistance to organic salts.[1] Double gloving creates a "sacrificial layer" for doffing without skin contact.
Eye Protection Safety Glasses (Side Shields)Chemical Goggles Goggles seal against airborne dust that can bypass glasses and irritate the mucosal membrane of the eye.[1]
Body Protection Lab Coat (Cotton/Poly, buttoned)Tyvek® Sleeves or Disposable Gown Cotton absorbs liquids; Tyvek repels dust.[1] Use sleeves to bridge the gap between glove and coat cuff.

Operational Protocol: The "Clean-to-Dirty" Workflow

Trust is built on consistency.[1] Follow this exact sequence to minimize contamination.

Phase A: Donning (Pre-Experiment)
  • Inspection: Check nitrile gloves for pinholes by trapping air and squeezing.

  • Layering:

    • Put on the lab coat.

    • Crucial Step: Pull the glove cuff over the lab coat sleeve. This prevents the "wrist gap" where dust often settles.

  • Setup: Place a disposable absorbent mat (benchkote) in the fume hood. This captures any stray grains of 4-Ph-TIQ, turning a chemical spill into a solid waste disposal task.[1]

Phase B: Handling (The Experiment)
  • Static Control: Use an anti-static gun or ionizer if the powder is "flyaway." Static charge is the #1 cause of minor laboratory contamination with hydrochloride salts.

  • Tooling: Use disposable spatulas. Washing reusable spatulas increases the risk of generating aerosols at the sink.

Phase C: Doffing (Post-Experiment)

The most critical phase for safety.[1]

DoffingStep11. Decon Gloves(Wipe with MeOH/Water while on hands)Step22. Remove Outer PPE(If wearing sleeves/apron)Step1->Step2Step33. Beak Method Removal(Pinch outside of glove, pull off)Step2->Step3Step44. Skin Check(Inspect wrists for dust)Step3->Step4Step55. Wash Hands(Soap + Water, 20s)Step4->Step5

Caption: The "Beak Method" prevents the contaminated outer glove surface from touching the skin during removal.[1]

Emergency Response & Disposal

Scenario: Powder Spill (>50 mg)

  • Evacuate: Step back and allow dust to settle (2 minutes).

  • PPE Up: Don N95 respirator and double gloves.

  • Contain: Cover spill with a wet paper towel (dampened with water) to prevent dust aerosolization.

  • Clean: Scoop up the wet towel and solid. Wipe area with 70% Ethanol.

    • Why Ethanol? 4-Ph-TIQ HCl is soluble in water and ethanol.[1] Ethanol dries faster, leaving the surface ready for use.

Disposal Strategy:

  • Solid Waste: Dispose of contaminated gloves, mats, and powder in a container labeled "Hazardous Waste: Toxic Organic Solid."

  • Liquid Waste: Aqueous or organic solutions must be segregated into "Organic Waste (Halogenated/Non-Halogenated)" streams.

  • Do NOT dispose of down the drain. As a bioactive amine, it poses environmental risks to aquatic life.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 128944, 4-Phenyl-1,2,3,4-tetrahydroisoquinoline.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][1][5]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Centers for Disease Control and Prevention (NIOSH). NIOSH Pocket Guide to Chemical Hazards - Respirator Selection Logic. Retrieved from [Link][1]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.